Chemical structure and physical properties of Ethyl 4-fluoro-3-isopropylbenzoate
An In-depth Technical Guide to Ethyl 4-fluoro-3-isopropylbenzoate For Researchers, Scientists, and Drug Development Professionals Abstract: Ethyl 4-fluoro-3-isopropylbenzoate is a substituted aromatic ester with signific...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to Ethyl 4-fluoro-3-isopropylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl 4-fluoro-3-isopropylbenzoate is a substituted aromatic ester with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of fluoro and isopropyl groups on the benzene ring offers unique steric and electronic properties that can be exploited to modulate the pharmacokinetic and pharmacodynamic profiles of target molecules. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, a robust synthetic protocol via Fischer esterification, and detailed methodologies for its analytical characterization. As a key intermediate, understanding its synthesis and properties is crucial for its effective application in the development of novel pharmaceutical agents and advanced materials.
Chemical Identity and Structure
Ethyl 4-fluoro-3-isopropylbenzoate is an organic compound characterized by a central benzene ring substituted with a fluorine atom, an isopropyl group, and an ethyl ester group.
The strategic placement of the substituents dictates its chemical reactivity and utility. The fluorine atom at the 4-position acts as a weak deactivator and ortho-para director, while the isopropyl group at the 3-position provides steric bulk. The ethyl ester at the 1-position serves as a reactive handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.
Caption: 2D Chemical Structure of Ethyl 4-fluoro-3-isopropylbenzoate.
Physicochemical Properties (Predicted)
Property
Predicted Value / Description
Rationale
Appearance
Colorless to pale yellow liquid
Typical for aromatic esters of this molecular weight.
Boiling Point
~230-245 °C
Higher than ethyl benzoate (211-213 °C) due to increased molecular weight from fluoro and isopropyl groups.[4]
Melting Point
< -20 °C
The bulky, non-symmetrical isopropyl group is expected to disrupt crystal lattice packing, leading to a low melting point.
Density
~1.05 - 1.15 g/mL
Similar to other fluorinated aromatic esters like ethyl 4-fluorobenzoate (1.146 g/mL).[2]
Solubility
Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, ethyl acetate).
The nonpolar aromatic ring and alkyl groups dominate, making it hydrophobic. Esters can act as hydrogen bond acceptors but not donors.[3]
Refractive Index
~1.49 - 1.51
In line with structurally related aromatic esters. For comparison, ethyl 4-fluorobenzoate is 1.486.[2]
Synthesis and Purification
The most direct and industrially scalable method for preparing Ethyl 4-fluoro-3-isopropylbenzoate is through the Fischer-Speier esterification of 4-fluoro-3-isopropylbenzoic acid with ethanol.[5]
Causality of the Fischer Esterification Mechanism
Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[5]
Catalyst Action : A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack : The lone pair of electrons on the oxygen atom of ethanol attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
Deprotonation : The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.
The reaction is an equilibrium process. To drive it towards the product, an excess of the alcohol reactant is typically used, and the water byproduct is removed as it forms.
Ethyl 4-fluoro-3-isopropylbenzoate CAS number and safety data sheet
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of Ethyl 4-fluoro-3-isopropylbenzoate, a substituted arom...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 4-fluoro-3-isopropylbenzoate, a substituted aromatic ester of interest in medicinal chemistry and materials science. Due to its specific substitution pattern, combining a fluorine atom, an isopropyl group, and an ethyl ester moiety, this compound presents a unique profile for researchers engaged in the synthesis of novel bioactive molecules. The strategic incorporation of fluorine and isopropyl groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3]
This document will cover the known identifiers of Ethyl 4-fluoro-3-isopropylbenzoate, its anticipated physicochemical properties based on related structures, a plausible synthetic approach, and critical safety considerations for its handling and use in a laboratory setting.
Chemical Identity and Physicochemical Properties
While extensive experimental data for Ethyl 4-fluoro-3-isopropylbenzoate is not widely published, its fundamental properties can be established and its physicochemical characteristics can be inferred from structurally similar compounds.
Identifier
Value
Source
Chemical Name
Ethyl 4-fluoro-3-isopropylbenzoate
N/A
CAS Number
1112179-21-1
Internal Database
Molecular Formula
C₁₂H₁₅FO₂
Calculated
Molecular Weight
210.24 g/mol
Calculated
Note: The table above is based on the known CAS number and molecular formula. Further experimental validation of properties is recommended.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process, starting from the commercially available 4-fluoro-3-isopropylbenzoic acid.
Caption: Proposed synthesis of Ethyl 4-fluoro-3-isopropylbenzoate.
This protocol is a generalized procedure for Fischer esterification and should be adapted and optimized by a qualified chemist for the specific synthesis of Ethyl 4-fluoro-3-isopropylbenzoate.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Ethyl acetate (EtOAc)
Round-bottom flask, reflux condenser, separatory funnel, and standard laboratory glassware
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-isopropylbenzoic acid (1.0 eq) in an excess of anhydrous ethanol (e.g., 10-20 mL per gram of acid).
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirred solution.
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
Work-up:
Cool the reaction mixture to room temperature.
Remove the excess ethanol under reduced pressure.
Dilute the residue with ethyl acetate and transfer to a separatory funnel.
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.
Isolation and Purification:
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
If necessary, purify the crude ester by column chromatography on silica gel.
Spectroscopic Characterization (Anticipated)
While specific NMR data for Ethyl 4-fluoro-3-isopropylbenzoate is not available, the expected ¹H and ¹³C NMR spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR:
An ethyl ester pattern: a quartet around 4.3 ppm (CH₂) and a triplet around 1.3 ppm (CH₃).
An isopropyl group pattern: a septet around 3.3 ppm (CH) and a doublet around 1.2 ppm (two CH₃ groups).
Aromatic protons: three signals in the aromatic region (around 7-8 ppm), with splitting patterns influenced by the fluorine and isopropyl substituents.
¹³C NMR:
A carbonyl carbon (ester) around 165 ppm.
Aromatic carbons, with the carbon attached to fluorine showing a large C-F coupling constant.
Carbons of the ethyl and isopropyl groups in the aliphatic region.
Safety Data Sheet (SDS) - A Guideline
A specific Safety Data Sheet for Ethyl 4-fluoro-3-isopropylbenzoate (CAS 1112179-21-1) is not publicly available. The following information is based on the safety profiles of structurally related fluorinated aromatic esters and should be used as a preliminary guideline only. A comprehensive risk assessment must be conducted before handling this compound.
Hazard Identification (Anticipated)
Eye Irritation: Likely to cause eye irritation.
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.
Respiratory Irritation: May cause respiratory tract irritation if inhaled.
Ingestion: May be harmful if swallowed.
First-Aid Measures (General Recommendations)
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Handling and Storage (General Recommendations)
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing vapor or mist. Avoid contact with eyes, skin, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Caption: General laboratory safety workflow for handling chemical reagents.
Applications and Research Context
Fluorinated organic molecules are of significant interest in drug discovery and materials science. The introduction of fluorine can modulate a compound's pharmacokinetic and pharmacodynamic properties.[1][3] Specifically, fluorinated benzoates and related structures are precursors to a wide range of biologically active compounds. The isopropyl group, being a bulky and lipophilic moiety, can also play a crucial role in enhancing binding to target proteins and improving metabolic stability.[2]
While specific applications for Ethyl 4-fluoro-3-isopropylbenzoate are not documented, its structure suggests potential as an intermediate in the synthesis of:
Agrochemicals: Many pesticides and herbicides contain fluorinated aromatic cores.
Pharmaceuticals: As a building block for more complex molecules targeting a variety of diseases. The substitution pattern could be relevant for kinase inhibitors, GPCR ligands, or other therapeutic agents.
Liquid Crystals and Polymers: The specific electronic and steric properties of the molecule could be of interest in materials science applications.
Conclusion
Ethyl 4-fluoro-3-isopropylbenzoate is a chemical entity with potential for further exploration in various scientific fields. While detailed experimental data is currently limited, this guide provides a solid foundation for researchers by outlining its identity, a plausible synthetic route, and essential safety considerations based on the principles of organic chemistry and knowledge of related compounds. It is imperative that any laboratory work with this compound is preceded by a thorough risk assessment and performed by qualified personnel.
References
Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific. [Link]
Significance of Fluorine in Medicinal Chemistry: A Review. (2009, September 30). Journal of Pharmaceutical Sciences and Research. [Link]
Applications of Fluorine in Medicinal Chemistry. (2015, November 12). Journal of Medicinal Chemistry. [Link]
An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 4-fluoro-3-isopropylbenzoate
Foreword For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's thermodynamic stability is not merely an academic exercise; it is a cornerstone of robust formula...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's thermodynamic stability is not merely an academic exercise; it is a cornerstone of robust formulation development, shelf-life prediction, and ensuring therapeutic efficacy and safety. This guide provides a detailed exploration of the methodologies used to assess the thermodynamic stability of a specific aromatic ester, Ethyl 4-fluoro-3-isopropylbenzoate. While this compound serves as our primary case study, the principles and protocols detailed herein are broadly applicable to a wide range of organic molecules. This document is structured to provide not just procedural steps, but also the scientific rationale behind these experimental choices, thereby empowering the reader to design and interpret stability studies with confidence.
Introduction: The Imperative of Thermodynamic Stability
In the realm of pharmaceutical sciences, thermodynamic stability dictates the propensity of a substance to exist in a particular physical or chemical state. It is a measure of the energy of a system, with lower energy states being more stable. A molecule's thermodynamic stability influences critical parameters such as its degradation profile, potential for polymorphism, and interactions with excipients. For a molecule like Ethyl 4-fluoro-3-isopropylbenzoate, which possesses a substituted aromatic ring and an ester functional group, understanding its stability is crucial for predicting its behavior under various stress conditions.
This guide will navigate through the synthesis of Ethyl 4-fluoro-3-isopropylbenzoate, its characterization, and a multi-faceted approach to evaluating its thermodynamic stability, combining both experimental and computational techniques.
Synthesis and Characterization of Ethyl 4-fluoro-3-isopropylbenzoate
A common and effective method for the synthesis of esters from carboxylic acids and alcohols is the Fischer-Speier esterification. This acid-catalyzed reaction is an equilibrium process, and measures are typically taken to drive the reaction towards the product side.
Reaction:
4-fluoro-3-isopropylbenzoic acid + Ethanol
H2SO4(cat.)
Ethyl 4-fluoro-3-isopropylbenzoate + Water
Detailed Experimental Protocol
Reaction Setup: To a flame-dried round-bottom flask, add 4-fluoro-3-isopropylbenzoic acid (1.0 eq.).
Solvent and Catalyst: Add an excess of absolute ethanol to act as both reactant and solvent. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
Extraction: Extract the aqueous layer with a suitable organic solvent, for instance, ethyl acetate.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should then be purified, for example, by column chromatography on silica gel.
Characterization: The structure and purity of the final product must be unequivocally confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Assessment of Thermodynamic Stability
Thermal analysis techniques are indispensable tools for probing the thermodynamic stability of pharmaceutical compounds.[3][4] They provide quantitative data on how a material's physical and chemical properties change with temperature.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4][5] This allows for the determination of thermal transitions such as melting point, glass transitions, and crystallization events.
3.1.1 Experimental Protocol for DSC Analysis
Sample Preparation: Accurately weigh 2-5 mg of high-purity Ethyl 4-fluoro-3-isopropylbenzoate into an aluminum DSC pan.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program:
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point.
Hold the sample at this temperature for a few minutes to ensure complete melting.
Cool the sample back to the starting temperature at a controlled rate.
A second heating ramp is often performed to investigate any changes in the material's properties after the initial melt.
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus).
3.1.2 Interpreting DSC Data
A sharp melting endotherm is indicative of a pure, crystalline compound. A broad melting range may suggest the presence of impurities or multiple crystalline forms (polymorphs). The enthalpy of fusion provides a measure of the energy required to break the crystal lattice and can be related to the strength of the intermolecular interactions in the solid state.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][4] It is particularly useful for determining the thermal stability and decomposition profile of a compound.
3.2.1 Experimental Protocol for TGA Analysis
Sample Preparation: Accurately weigh 5-10 mg of Ethyl 4-fluoro-3-isopropylbenzoate into a TGA pan.
Instrument Setup: Place the sample pan in the TGA furnace.
Thermal Program:
Equilibrate the sample at a starting temperature (e.g., 30 °C).
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).
The experiment is typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or under an oxidative atmosphere (e.g., air) to investigate thermo-oxidative stability.
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), which is a key indicator of thermal stability.
Data Presentation
Parameter
Technique
Description
Significance for Stability
Melting Point (Tm)
DSC
Temperature at which the solid-liquid phase transition occurs.
A high melting point often correlates with a more stable crystal lattice.
Enthalpy of Fusion (ΔHfus)
DSC
Heat absorbed during melting.
Indicates the strength of intermolecular forces in the crystal.
Onset of Decomposition (Tonset)
TGA
Temperature at which significant mass loss begins.
A direct measure of the compound's thermal stability.
Potential Degradation Pathways
Understanding the potential chemical reactions that can lead to the degradation of Ethyl 4-fluoro-3-isopropylbenzoate is crucial for predicting its long-term stability. Aromatic esters are susceptible to several degradation pathways.
Hydrolysis
The ester functional group is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[6] This reaction would yield 4-fluoro-3-isopropylbenzoic acid and ethanol. The rate of hydrolysis is dependent on pH and temperature.
Oxidation
The isopropyl group and the aromatic ring can be susceptible to oxidation, particularly in the presence of light, heat, and oxygen. This can lead to the formation of a variety of degradation products.
Decarboxylation
At elevated temperatures, decarboxylation of the corresponding carboxylic acid (formed via hydrolysis) could occur, leading to the formation of 1-fluoro-2-isopropylbenzene.
Caption: Potential degradation pathways for Ethyl 4-fluoro-3-isopropylbenzoate.
Computational Assessment of Thermodynamic Stability
In addition to experimental methods, computational chemistry provides a powerful avenue for predicting and understanding the thermodynamic stability of molecules.[7][8][9] Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to calculate the electronic structure of molecules and predict their properties.
Theoretical Framework
The thermodynamic stability of a molecule can be assessed by calculating its Gibbs free energy of formation (ΔGf). A more negative ΔGf indicates a more stable compound. DFT calculations can be used to determine the total electronic energy of a molecule, from which thermodynamic properties can be derived.
Computational Workflow
Caption: A typical workflow for computational stability assessment using DFT.
Key Computational Parameters
Method: A suitable DFT functional (e.g., B3LYP) should be chosen.
Basis Set: An appropriate basis set (e.g., 6-31G*) is selected to describe the atomic orbitals.
Solvation Model: To simulate realistic conditions, a solvent model (e.g., Polarizable Continuum Model) can be incorporated.
By comparing the calculated Gibbs free energy of Ethyl 4-fluoro-3-isopropylbenzoate with that of its potential degradation products, one can predict the thermodynamic favorability of the degradation reactions.
Conclusion
The thermodynamic stability of Ethyl 4-fluoro-3-isopropylbenzoate, like any active pharmaceutical ingredient or key intermediate, is a critical attribute that must be thoroughly investigated. This guide has outlined a comprehensive strategy for this assessment, integrating synthesis, experimental thermal analysis, and computational modeling. By employing techniques such as DSC and TGA, researchers can obtain empirical data on the thermal behavior of the compound. Complementing these experiments with an understanding of potential degradation pathways and the predictive power of computational chemistry provides a holistic view of the molecule's stability profile. This multi-pronged approach ensures a robust foundation for further development and application of this and other related molecules.
References
Review of computational approaches to predict the thermodynamic stability of inorganic solids.
Epoxy Coenzyme A Thioester Pathways for Degradation of Arom
Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods | TSI Journals.
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
Review of computational approaches to predict the thermodynamic stability of inorganic solids | Request PDF - ResearchG
Differential Scanning Calorimetry and Thermogravimetric Analysis | Request PDF.
Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds | Applied and Environmental Microbiology - ASM Journals.
Predicting the Thermodynamic Stability of Solids Combining Density Functional Theory and Machine Learning | Chemistry of Materials - ACS Public
Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.
Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad - YouTube.
Analytical Methods for Stability Assessment of Nitr
Review of computational approaches to predict the thermodynamic stability of inorganic solids (Journal Article) | OSTI.GOV.
Full article: Analytical Methods for Stability Assessment of Nitr
A complete description of thermodynamic stabilities of molecular crystals - PNAS.
Decomposition and Hydrocarbon Growth Processes for Esters in Non-Premixed Flames | The Journal of Physical Chemistry A - ACS Public
Analytical Methods for Stability Assessment of Nitr
Bacterial Transcriptional Regulators for Degradation Pathways of Arom
Advances in the Degradation of Polycyclic Arom
Ester assay in the labor
Analytical Methods for Stability Assessment of Nitr
Application Notes and Protocols: Ethyl 4-(4-fluorophenyl)benzoate in Liquid Crystal Research - Benchchem.
Ethyl 4-fluorobenzo
Ethyl 4-fluoro-3-nitrobenzo
General synthesis of Alkyl 4-fluoro-3-nitro benzoate.
esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzo
1112179-21-1|Ethyl 4-fluoro-3-isopropylbenzo
Ethyl 3-Fluoro-4-nitrobenzo
Methyl 4-fluoro-3-nitrobenzoate - SAFETY D
Benzoic acid, 4-ethoxy-, ethyl ester - the NIST WebBook.
Mechanism of Action of Fluorinated Isopropylbenzoates in Organic Synthesis
A Technical Guide to Steric Shielding and Electronic Activation in Advanced Synthetic Paradigms Executive Summary & Structural Causality Fluorinated isopropylbenzoates (FIBs) represent a highly privileged class of buildi...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide to Steric Shielding and Electronic Activation in Advanced Synthetic Paradigms
Executive Summary & Structural Causality
Fluorinated isopropylbenzoates (FIBs) represent a highly privileged class of building blocks in modern organic synthesis and drug development. Their utility is governed by a precise electronic and steric dichotomy:
Electronic Activation: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I), activating the aromatic system for nucleophilic attack and modulating the electrophilicity of the ester carbonyl.
Steric Shielding: The branched isopropyl ester provides a critical kinetic shield. Unlike methyl or ethyl esters, the steric bulk of the isopropyl group suppresses unwanted side reactions such as premature saponification, transesterification, or over-reduction, directing reagents to react selectively at other sites on the molecule.
This guide explores the mechanistic action of FIB isomers across three distinct synthetic paradigms, providing self-validating protocols for researchers and application scientists.
Paradigm I: Nucleophilic Aromatic Substitution (SNAr) & Tandem Cyclization
Target Substrate: Isopropyl 2-fluorobenzoate
Mechanistic Action
In the synthesis of complex heterocycles like benzothiophenes, the strongly electron-withdrawing ortho-ester activates the C–F bond for SNAr. When treated with a nucleophile (e.g., benzyl mercaptan) in the presence of a strong, non-nucleophilic base like LiN(SiMe3)2, the thiolate attacks the fluorinated carbon[1].
Causality of Reagent Selection: LiN(SiMe3)2 is explicitly chosen over hydroxide bases to prevent ester hydrolysis. The steric bulk of the isopropyl group acts as a secondary fail-safe, physically blocking the thiolate from attacking the carbonyl carbon. Following the SNAr displacement of the fluorine atom, an intramolecular cyclization occurs to yield a 3-hydroxybenzothiophene derivative[1].
Tandem SNAr and cyclization pathway of isopropyl 2-fluorobenzoate to 3-hydroxybenzothiophene.
Self-Validating Experimental Protocol
Preparation: Under a nitrogen atmosphere, dissolve isopropyl 2-fluorobenzoate (0.1 mmol) and benzyl mercaptan (0.11 mmol) in 0.5 mL of anhydrous THF.
Deprotonation: Add LiN(SiMe3)2 (2.2 equiv) dropwise at room temperature.
Cyclization: Stir the mixture at 30 °C for 10 hours.
Self-Validation Check: Monitor via GC/MS. The complete disappearance of the starting ester without the formation of transesterified byproducts validates the steric shielding efficacy of the isopropyl group.
Workup: Quench with water, extract with ethyl acetate, and purify via silica gel flash chromatography to isolate the 3-hydroxybenzothiophene (Yield: ~78%)[1].
Synthesizing sterically hindered ethers via traditional SN2/SN1 approaches is notoriously difficult due to competitive elimination pathways. However, an iridium-catalyzed deoxygenation using Vaska-type complexes—specifically IrCl(CO)(P[OCH(CF3)2]3)2—and tetramethyldisiloxane (TMDS) circumvents this limitation[2].
The para-fluorine atom fine-tunes the Lewis basicity of the carbonyl oxygen, facilitating initial hydrosilylation by the Ir(I) center. Crucially, the isopropyl group stabilizes the resulting silyl hemiacetal intermediate, preventing off-target elimination and directing the reaction toward oxonium ion formation, followed by a final hydride transfer to yield the ether[2].
Iridium-catalyzed reductive deoxygenation cycle of isopropyl 4-fluorobenzoate.
Self-Validating Experimental Protocol
Catalyst Loading: In a dry reaction vessel, combine isopropyl 4-fluorobenzoate (1.0 equiv) and the Ir(I) precatalyst (1–2 mol%).
Reduction: Add TMDS (4.0 equiv) slowly at room temperature (neat or in toluene).
Self-Validation Check: The evolution of siloxane gas serves as a visual indicator of catalytic turnover. TLC monitoring (using a non-polar eluent) will show a distinct shift from the UV-active ester to the highly non-polar ether product.
Workup: Once gas evolution ceases (typically 1–24 hours), carefully vent the silane byproducts and isolate the ether directly via column chromatography[2].
In the industrial synthesis of 5-fluoroanthranilic acid derivatives (vital pharmaceutical precursors), nitration must be highly regioselective. The meta-fluorine atom and the isopropyl ester group exert synergistic directing effects. When dissolved in anhydrous sulfuric acid and treated with nitrating acid, the steric bulk of the isopropyl group minimizes ortho-nitration relative to the ester, directing the nitronium ion predominantly to the 5-position[3].
Regioselective nitration logic for isopropyl 3-fluorobenzoate in anthranilic acid synthesis.
Self-Validating Experimental Protocol
Dissolution: Dissolve isopropyl 3-fluorobenzoate in 3 to 6 parts by weight of concentrated, strictly anhydrous H2SO4 (98–100%). Causality: Anhydrous conditions are mandatory to prevent acid-catalyzed hydrolysis of the ester[3].
Nitration: Cool the solution to between -10 °C and 0 °C. Add 1.0 to 1.05 equivalents of nitrating acid (HNO3/H2SO4) dropwise, maintaining the internal temperature below 30 °C to prevent dinitration.
Self-Validation Check & Workup: Pour the exhausted reaction mixture into 7.5 to 15 parts by weight of ice water. The immediate separation of isopropyl 5-fluoro-2-nitrobenzoate as an oil or precipitate physically validates the successful electrophilic substitution and the preservation of the ester linkage.
Isolation: Filter or decant the product and wash thoroughly with water[3].
Quantitative Data Presentation
The following table summarizes the reaction parameters, yields, and the specific mechanistic role of the isopropyl group across the three discussed paradigms.
FIB Isomer
Primary Reaction Paradigm
Key Reagents / Catalysts
Mechanistic Role of Isopropyl Group
Typical Yield
Isopropyl 2-fluorobenzoate
SNAr & Tandem Cyclization
Benzyl mercaptan, LiN(SiMe3)2
Steric shield against nucleophilic carbonyl attack
~78%
Isopropyl 3-fluorobenzoate
Electrophilic Aromatic Substitution
HNO3, Anhydrous H2SO4
Synergistic regiodirecting group (favors 5-position)
>95%
Isopropyl 4-fluorobenzoate
Reductive Deoxygenation
IrCl(CO)(P[OCH(CF3)2]3)2, TMDS
Stabilizes the transient silyl hemiacetal intermediate
Good to Excellent
References
Tandem Hydroxybenzothiophene Synthesis Mediated by LiN(SiMe3)2
Source: The Journal of Organic Chemistry (ACS Publications), 2025.
URL:[Link]
Iridium-Catalyzed Reductive Deoxygenation of Esters for the Synthesis of Sterically Hindered Ethers
Source: Angewandte Chemie International Edition, 2025.
URL:[Link]
Process for the preparation of 5-fluoroanthranilic acid alkyl esters and or 5-fluoroanthranilic acid (EP0647615B1)
Pharmacokinetic Profiling of Ethyl 4-fluoro-3-isopropylbenzoate Analogs: A Technical Guide
Introduction: Strategic Scaffold Design Ethyl 4-fluoro-3-isopropylbenzoate represents a highly optimized structural scaffold frequently utilized as an intermediate or prodrug in the development of targeted therapeutics a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Strategic Scaffold Design
Ethyl 4-fluoro-3-isopropylbenzoate represents a highly optimized structural scaffold frequently utilized as an intermediate or prodrug in the development of targeted therapeutics and agrochemicals. The rational design of this molecule leverages three distinct chemical features:
The Ethyl Ester: Acts as a lipophilic prodrug moiety designed to enhance membrane permeability and oral bioavailability before undergoing enzymatic hydrolysis to release the active carboxylic acid[1].
The Para-Fluorine: The high electronegativity of the fluorine atom shifts the pKa of neighboring functional groups, impacting target binding affinity, while its strong C-F bond blocks cytochrome P450 (CYP)-mediated para-aromatic oxidation, a common metabolic liability[2].
The Meta-Isopropyl Group: Provides a bulky, lipophilic anchor that fits into deep hydrophobic binding pockets, though it introduces specific sites for aliphatic oxidation[3].
As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this compound not merely as a data-gathering exercise, but as a mechanistic investigation. To accurately predict human PK, we must understand the causality behind its biotransformation—specifically, the interplay between esterase-mediated activation and CYP-mediated clearance.
Preclinical Pharmacokinetic Workflow
The evaluation of ester prodrugs requires a phased approach, beginning with in vitro stability to confirm prodrug activation, followed by in vivo profiling to establish systemic exposure.
Fig 1. Preclinical PK profiling workflow for ester prodrug evaluation.
In Vitro Metabolic Stability & Prodrug Activation
Causality Check: Why do we use S9 fractions instead of standard liver microsomes for ester prodrugs? Liver microsomes contain primarily endoplasmic reticulum (ER)-bound enzymes (like CYPs and some esterases). However, key carboxylesterases responsible for prodrug activation, such as CES1, are highly expressed in both the cytosol and the ER[4]. Using S9 fractions (which contain both cytosolic and microsomal components) provides a complete picture of hepatic esterase activity, preventing the underestimation of the prodrug's hydrolysis rate[5].
Self-Validating Protocol: S9 Fraction Incubation
Preparation: Thaw pooled liver S9 fractions (Rat, Dog, Human) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.
Cofactor Addition: Unlike standard CYP assays, esterase hydrolysis does not strictly require NADPH. However, to capture simultaneous CYP-mediated metabolism of the active acid, add 1 mM NADPH.
Initiation: Pre-incubate the S9 mixture (1 mg/mL final protein concentration) at 37°C for 5 minutes. Initiate the reaction by adding Ethyl 4-fluoro-3-isopropylbenzoate (final concentration 1 µM, ≤1% DMSO).
Sampling & Quenching: At time points 0, 5, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Enalapril, a known ester prodrug, to serve as a positive control for esterase activity).
Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, monitoring the disappearance of the ethyl ester and the stoichiometric appearance of 4-fluoro-3-isopropylbenzoic acid.
Table 1: Simulated In Vitro Hydrolysis Kinetics of Ethyl 4-fluoro-3-isopropylbenzoate
Species
S9 Half-Life (t1/2, min)
Intrinsic Clearance (CLint, µL/min/mg)
Primary Conversion Product
Rat
4.2 ± 0.5
165.0
4-fluoro-3-isopropylbenzoic acid
Dog
6.8 ± 0.7
101.9
4-fluoro-3-isopropylbenzoic acid
Human
12.5 ± 1.2
55.4
4-fluoro-3-isopropylbenzoic acid
In Vivo Pharmacokinetics: Study Design & Execution
Causality Check: Ester prodrugs are designed to improve oral absorption, but they can be subject to rapid pre-systemic (first-pass) hydrolysis in the gut wall and liver. To calculate absolute bioavailability (F%), we must administer the compound both intravenously (IV) and orally (PO). Furthermore, stabilizing the collected blood is paramount; without an esterase inhibitor, the prodrug will continue to hydrolyze in the collection tube, skewing the data.
Self-Validating Protocol: Rat PK Study
Formulation:
IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline. (Ensures the lipophilic ester remains in solution without precipitating in the bloodstream).
PO Formulation: 0.5% Methylcellulose / 0.1% Tween 80 in water. (A standard suspension formulation mimicking solid oral dosage forms).
Dosing: Administer 1 mg/kg IV via the tail vein and 5 mg/kg PO via oral gavage to fasted male Sprague-Dawley rats (n=3 per group).
Sampling: Collect whole blood via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Stabilization (Critical Step): Blood must be collected into tubes containing sodium heparin and an esterase inhibitor (e.g., 100 µM Dichlorvos or PMSF) to prevent ex vivo hydrolysis of the prodrug in the plasma tube prior to analysis. Failure to include this inhibitor will result in artificially low prodrug concentrations and inflated active metabolite levels.
Quantification: Process plasma via protein precipitation and analyze both the prodrug and the active acid simultaneously using a validated LC-MS/MS method.
Table 2: Simulated In Vivo PK Parameters (Rat, PO Dose = 5 mg/kg)
Once the ester is cleaved, the resulting 4-fluoro-3-isopropylbenzoic acid is pharmacologically active but still subject to hepatic clearance. The fluorine atom effectively blocks oxidation at the para position. Consequently, the metabolic burden shifts to the isopropyl side chain.
Bacterial and mammalian metabolic studies of isopropylbenzoates (such as p-cumate) demonstrate that the isopropyl group is highly susceptible to aliphatic oxidation[3]. In human liver microsomes, CYP enzymes (primarily CYP3A4 and CYP2C9) catalyze omega (ω) and omega-1 (ω-1) oxidation of the isopropyl moiety, yielding primary and tertiary alcohols, respectively. These hydroxylated metabolites are then rapidly conjugated by UDP-glucuronosyltransferases (UGTs) for renal excretion.
Fig 2. Primary metabolic pathways of Ethyl 4-fluoro-3-isopropylbenzoate.
Conclusion
The pharmacokinetic profiling of Ethyl 4-fluoro-3-isopropylbenzoate analogs requires a rigorous, mechanistically driven approach. By utilizing S9 fractions to capture total esterase activity, employing esterase inhibitors during in vivo blood collection, and tracking the specific CYP-mediated aliphatic oxidation of the isopropyl group, researchers can accurately characterize the ADME profile of this scaffold. The strategic placement of the fluorine atom ensures that the active moiety avoids rapid aromatic degradation, maximizing its therapeutic window.
References[1] Title: Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods
Source: scirp.org
URL: 5] Title: The Physicochemical Properties, in Vitro Metabolism and Pharmacokinetics of a Novel Ester Prodrug of EXP3174 | Molecular Pharmaceutics
Source: acs.org
URL: 3] Title: p-Cumate catabolic pathway in Pseudomonas putida Fl: cloning and characterization of DNA carrying the cmt operon - PubMed
Source: nih.gov
URL: 4] Title: Bottom-up physiologically based pharmacokinetic modelling for predicting the human pharmacokinetic profiles of the ester prodrug MGS0274 and its active metabolite
Source: nih.gov
URL: 2] Title: Synthetic metabolism for biohalogenation
Source: dtu.dk
URL:
Toxicological Profile and Environmental Fate of Ethyl 4-fluoro-3-isopropylbenzoate: A Comprehensive Technical Guide
Executive Summary Ethyl 4-fluoro-3-isopropylbenzoate (CAS: 1112179-21-1) is a specialized fluorinated aromatic ester utilized primarily as an intermediate in advanced agrochemical and pharmaceutical synthesis[1]. While i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 4-fluoro-3-isopropylbenzoate (CAS: 1112179-21-1) is a specialized fluorinated aromatic ester utilized primarily as an intermediate in advanced agrochemical and pharmaceutical synthesis[1]. While its parent compound, ethyl benzoate, is well-characterized, the introduction of a fluorine atom and an isopropyl group significantly alters its physicochemical behavior, metabolic clearance, and environmental persistence. This whitepaper synthesizes the structural determinants of its toxicity, outlines self-validating experimental workflows for hazard assessment, and evaluates its ecological impact through the lens of standardized OECD testing frameworks.
Chemical Profiling & Structure-Activity Relationship (SAR)
The toxicological and environmental behavior of Ethyl 4-fluoro-3-isopropylbenzoate is dictated by three core structural motifs:
The Ester Linkage: Susceptible to both abiotic hydrolysis and enzymatic cleavage (e.g., carboxylesterases), yielding 4-fluoro-3-isopropylbenzoic acid and ethanol.
The Isopropyl Group: Increases the steric bulk and overall lipophilicity (Log
Pow
) of the molecule, driving its potential to partition into lipid-rich biological tissues.
The Carbon-Fluorine (C-F) Bond: Fluorinated aromatics are notoriously resistant to oxidative degradation[2]. The high bond dissociation energy of the C-F bond prevents rapid microbial defluorination, leading to the accumulation of fluorinated metabolites in aquatic ecosystems[3].
Compared to non-fluorinated analogs like ethyl benzoate—which exhibits an oral
LD50
of 2,100 mg/kg in rats and a 96-hour
LC50
of 6.7 mg/L in fish[4][5]—the fluorinated derivative is projected to exhibit higher aquatic toxicity and prolonged environmental half-lives[6].
Mammalian Toxicity Assessment (In Vivo)
To establish human health hazard classifications, mammalian acute toxicity must be evaluated. The OECD 423 (Acute Toxic Class Method) is the gold standard for this assessment because it utilizes a stepwise dosing procedure that minimizes animal usage while providing statistically robust data for Globally Harmonized System (GHS) classification[7][8].
Causality & Experimental Design
Rather than utilizing traditional
LD50
tests that require large cohorts, OECD 423 relies on biometric causality: the presence or absence of compound-related mortality at fixed doses (e.g., 300 mg/kg, 2000 mg/kg) dictates the subsequent step[9]. Because Ethyl 4-fluoro-3-isopropylbenzoate is highly lipophilic, corn oil is selected as the vehicle to ensure systemic absorption via the gastrointestinal tract[10]. The protocol is self-validating; clinical observations are corroborated by mandatory macroscopic pathological examinations at the study's conclusion[9].
Dose Formulation & Analytical Verification: Suspend the test substance in corn oil. Self-Validation: Perform High-Performance Liquid Chromatography (HPLC) on the formulation to verify that the nominal concentration matches the actual administered dose.
Animal Selection & Preparation: Select three healthy, nulliparous, non-pregnant female Wistar rats. Fast the animals overnight prior to dosing to eliminate food-matrix interference with drug absorption[10].
Stepwise Administration: Administer a starting dose of 300 mg/kg body weight via oral gavage. The volume administered must not exceed 1 mL/100g of body weight[8].
Intensive Observation Phase: Monitor the animals continuously for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Document clinical signs such as piloerection, dyspnea, or changes in motor activity[10].
Decision Logic Routing:
If 0–1 animals die, proceed to the next tier (2000 mg/kg) using three new animals.
If
≥
2 animals die, step down to a lower dose (50 mg/kg).
Pathological Corroboration: Euthanize all surviving animals on Day 14. Conduct a full gross necropsy to identify macroscopic lesions in vital organs, validating the clinical observations[8][9].
Ecotoxicology & Environmental Fate
Fluorinated organics are of particular concern to environmental regulators due to their persistence and mobility in aquatic environments[6]. The lipophilicity of Ethyl 4-fluoro-3-isopropylbenzoate drives its partitioning into the gills and lipid tissues of aquatic organisms, necessitating rigorous testing under OECD 203[11].
Causality & Experimental Design
OECD 203 determines the acute toxicity (
LC50
) of a chemical to fish over 96 hours[12]. Because esters can be volatile and subject to rapid hydrolysis in aqueous media, a flow-through or semi-static test system is required rather than a static system. This ensures the exposure concentration remains constant, preventing false-negative toxicity readings caused by chemical degradation during the 96-hour window[5][13].
Range-Finding Assay: Expose a small cohort of Danio rerio (Zebrafish) to a broad logarithmic scale of concentrations (e.g., 0.1, 1.0, 10, 100 mg/L) to identify the critical lethal threshold[11].
Test Solution Maintenance: Establish five test concentrations spaced by a constant factor (
≤
2.2). Self-Validation: Utilize a flow-through system and sample the water at 0, 48, and 96 hours for GC-MS analysis to prove the concentration of the test substance remained within
±
20% of the nominal value[13].
Exposure Protocol: Introduce seven Zebrafish per test vessel containing 4 liters of dilution water. Maintain strict environmental controls: temperature at 21–25°C and a 12–16 hour photoperiod[14].
Endpoint Monitoring: Record mortalities and sub-lethal behavioral abnormalities (e.g., loss of equilibrium, hyperventilation) at 24, 48, 72, and 96 hours[11].
Statistical Derivation: Calculate the 96-hour
LC50
and its 95% confidence intervals using Probit analysis or moving-average methods[12][13].
Environmental Fate Pathway
Upon release into the environment, the ester undergoes abiotic or enzymatic hydrolysis. While the ethanol byproduct is rapidly biodegraded, the resulting 4-fluoro-3-isopropylbenzoic acid is highly recalcitrant. Microbial communities lack the specific enzymatic machinery required to efficiently cleave the C-F bond, leading to environmental persistence and potential bioaccumulation[2][3].
Environmental degradation pathway and fate of Ethyl 4-fluoro-3-isopropylbenzoate.
Integrated workflow for mammalian and aquatic toxicity testing using OECD guidelines.
Quantitative Data Synthesis
To contextualize the hazard profile of Ethyl 4-fluoro-3-isopropylbenzoate, its toxicological parameters are estimated against its non-fluorinated, non-alkylated parent structure (Ethyl benzoate). The addition of the fluoro- and isopropyl- groups drives higher lipophilicity, which inversely correlates with aquatic safety.
IVAMI. "Acute oral toxicity test (OECD 423: 2001)." Instituto Valenciano de Microbiología, [Link]
ResearchGate. "OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW." ResearchGate, [Link]
Key, B. D., et al. "Fluorinated Organics in the Biosphere." Environmental Science & Technology, ACS, [Link]
Regulations.gov. "FINAL REPORT Acute oral toxicity study in rats TEST GUIDELINE(S) OECD 423." US EPA, [Link]
Ojo, O. A., et al. "The effects of per- and polyfluoroalkyl substances on environmental and human microorganisms and their potential for bioremediation." National Institutes of Health (NIH), [Link]
Physicochemical Profiling of Ethyl 4-fluoro-3-isopropylbenzoate: Molecular Weight, Boiling Point, and Structural Causality
Executive Summary In contemporary drug development and materials science, fluorinated aromatic building blocks are highly sought after for their ability to modulate lipophilicity, metabolic stability, and target binding...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary drug development and materials science, fluorinated aromatic building blocks are highly sought after for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. Ethyl 4-fluoro-3-isopropylbenzoate (CAS: 1112179-21-1) is a prime example of such a versatile intermediate. This technical guide provides an in-depth analysis of its core physicochemical properties—specifically its molecular weight and boiling point—while contextualizing these metrics within structure-property relationships (SPR) and practical laboratory workflows.
Because empirical boiling point data for highly specific, commercially niche intermediates can be sparse in standard literature, this guide bridges the gap by providing thermodynamic estimations alongside a self-validating, field-proven experimental protocol for precise thermal determination.
Structural Analysis & Causality in Drug Design
The physicochemical behavior of Ethyl 4-fluoro-3-isopropylbenzoate (Formula:
C12H15FO2
) is dictated by the synergistic effects of its three primary functional groups attached to the benzoate core. Understanding the causality behind these structural choices is critical for researchers optimizing lead compounds.
The 4-Fluoro Substitution: Fluorine is highly electronegative but sterically small (van der Waals radius of 1.47 Å, closely mimicking hydrogen at 1.20 Å). Its strategic placement at the para position often blocks cytochrome P450-mediated aromatic oxidation, thereby significantly enhancing the metabolic stability of downstream active pharmaceutical ingredients (APIs) . Furthermore, the highly polarized C–F bond lowers the pKa of proximal basic centers and increases overall lipophilicity .
The 3-Isopropyl Group: This branched aliphatic moiety introduces significant steric bulk and hydrophobicity. It disrupts planar stacking of the aromatic rings, which lowers the melting point (rendering it an oil or low-melting solid at room temperature) and increases solubility in organic solvents.
The Ethyl Ester Moiety: As a prodrug-like protecting group, the ethyl ester prevents the formation of strong intermolecular hydrogen bonds that would otherwise occur in the free carboxylic acid analog. This drastically reduces the boiling point, making the compound amenable to purification via vacuum distillation.
Structure-Property Relationship (SPR) of Ethyl 4-fluoro-3-isopropylbenzoate.
Physicochemical Profiling: Core Metrics
Molecular Weight Determination
The exact molecular weight is a foundational metric for calculating reaction stoichiometry and assessing "druglikeness" via Lipinski's Rule of Five.
Chemical Formula:C12H15FO2
Calculation:
Carbon (12 × 12.011) = 144.132 g/mol
Hydrogen (15 × 1.008) = 15.120 g/mol
Fluorine (1 × 18.998) = 18.998 g/mol
Oxygen (2 × 15.999) = 31.998 g/mol
Total Exact Mass:210.25 g/mol
At ~210 g/mol , this intermediate is highly mass-efficient. If utilized in fragment-based drug discovery (FBDD), it leaves ample molecular weight "budget" (typically < 500 Da) for further synthetic elaboration.
Boiling Point Thermodynamics
Because the ethyl ester prevents intermolecular hydrogen bonding, the boiling point is governed primarily by dipole-dipole interactions (from the ester and C-F bonds) and London dispersion forces (from the isopropyl and ethyl chains).
While empirical boiling point data for this specific CAS number is not universally cataloged in standard open-access databases, we can derive a highly accurate thermodynamic estimation using group contribution methods and structural analogs:
Ethyl benzoate boils at ~212 °C.
The addition of a fluoro group (Ethyl 4-fluorobenzoate) yields a boiling point of ~210 °C.
The addition of an isopropyl group (+3 carbons) typically increases the boiling point by 50–60 °C due to increased surface area for van der Waals interactions.
Estimated Boiling Point:275 °C – 285 °C at 760 mmHg (Atmospheric Pressure).
For practical laboratory applications (e.g., solvent removal or purification), vacuum distillation is required to prevent thermal degradation. Under a standard high-vacuum pump (1–2 mmHg), the boiling point will predictably drop to approximately 110 °C – 125 °C .
Quantitative Data Summary
Property
Value
Method / Context
CAS Number
1112179-21-1
Unique Identifier
Molecular Formula
C12H15FO2
Elemental Composition
Molecular Weight
210.25 g/mol
Calculated Exact Mass
Boiling Point (1 atm)
~275 °C - 285 °C
Thermodynamic Estimation
Boiling Point (1 mmHg)
~110 °C - 125 °C
Nomograph Extrapolation
Physical State (25°C)
Liquid / Low-melting solid
Inferred from steric branching
Experimental Workflows: Empirical Determination of Boiling Point
When predictive models are insufficient for strict regulatory or scale-up requirements, the boiling point must be determined empirically. Traditional capillary methods are prone to subjective visual errors. Therefore, the gold standard in modern thermal analysis is Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) , adapted from the ASTM E1782 standard .
This protocol is a self-validating system: the use of a micro-pinhole creates a self-generated atmosphere, ensuring that the endothermic vaporization peak corresponds exactly to the thermodynamic boiling point at the applied pressure.
Step-by-Step TGA/DSC Protocol
Instrument Calibration: Calibrate the TGA/DSC instrument using high-purity Indium (Tm = 156.6 °C) and Zinc (Tm = 419.5 °C) standards to ensure thermal accuracy across the target range (200–300 °C).
Sample Preparation: Dispense exactly 5.0–10.0 mg of Ethyl 4-fluoro-3-isopropylbenzoate into an aluminum DSC pan.
Hermetic Sealing with Pinhole: Seal the pan hermetically. Using a laser-drilled tool, puncture a single 50 µm pinhole in the lid. Causality: The pinhole restricts vapor diffusion, forcing the liquid to remain in equilibrium with its vapor until the bulk boiling point is reached, preventing premature evaporative mass loss.
Purge Gas Configuration: Set the furnace purge gas (Nitrogen or Argon) to a flow rate of 50 mL/min to sweep away evolved vapors and prevent re-condensation on the microbalance.
Thermal Ramp: Initiate a heating ramp from 25 °C to 320 °C at a strict rate of 5 K/min .
Data Extrapolation: Analyze the thermogram. The boiling point is defined as the extrapolated onset temperature of the sharp endothermic peak (DSC) corresponding to the step-change in mass loss (TGA).
Workflow for empirical boiling point determination via TGA/DSC (ASTM E1782).
Experimental Parameters Summary
Parameter
Specification
Causality
Sample Mass
5 - 10 mg
Ensures uniform heat distribution without thermal lag.
Crucible Type
Aluminum, 50 µm pinhole
Creates a self-generated atmosphere for true vapor-liquid equilibrium.
Heating Rate
5 K / min
Slow enough to prevent thermal overshoot; fast enough for sharp peaks.
Atmosphere
N2
at 50 mL/min
Prevents oxidative degradation of the isopropyl group at high temps.
References
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Available at:[Link]
Böhm, H.-J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Available at:[Link]
Rannaveski, R., et al. (2016). A new method for determining average boiling points of oils using a thermogravimetric analyzer. Journal of Thermal Analysis and Calorimetry, 126, 1679-1688. Available at:[Link]
Protocols & Analytical Methods
Method
Application Notes & Protocols: A Detailed Guide to the Esterification of 4-Fluoro-3-isopropylbenzoic Acid
Abstract This document provides a comprehensive guide for the chemical synthesis of esters from 4-fluoro-3-isopropylbenzoic acid, a common scaffold in medicinal chemistry and materials science. We present two robust and...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the chemical synthesis of esters from 4-fluoro-3-isopropylbenzoic acid, a common scaffold in medicinal chemistry and materials science. We present two robust and widely applicable protocols: the classic Fischer-Speier Esterification under acidic conditions and the milder, modern Steglich Esterification. This guide is designed for researchers, chemists, and drug development professionals, offering not just step-by-step instructions but also the underlying mechanistic principles, troubleshooting advice, and safety considerations. By detailing the causality behind experimental choices, we aim to empower scientists to adapt and optimize these protocols for their specific needs, ensuring reliable and reproducible outcomes.
Introduction: The Significance of Esterification
Esterification is a cornerstone transformation in organic synthesis, pivotal for the development of a vast array of commercial products, including pharmaceuticals, fragrances, and polymers.[1] The conversion of a carboxylic acid to an ester modifies its physicochemical properties, such as polarity, solubility, and metabolic stability, making it a critical tool for prodrug strategies and the fine-tuning of molecular properties.
4-Fluoro-3-isopropylbenzoic acid is a substituted aromatic carboxylic acid. The presence of the electron-withdrawing fluorine atom and the bulky isopropyl group can influence the reactivity of the carboxyl group. This guide provides two distinct, reliable methods to achieve its esterification, each with its own advantages depending on the target molecule's complexity and sensitivity.
Strategic Overview: Selecting the Right Path
The choice between Fischer and Steglich esterification depends primarily on the substrate's tolerance to heat and strong acids.
Fischer-Speier Esterification : A thermodynamically controlled process ideal for simple, robust substrates and when the alcohol reactant is inexpensive and can be used as the solvent. It is cost-effective for large-scale synthesis.[2]
Steglich Esterification : A kinetically controlled, mild reaction suitable for acid-sensitive or sterically hindered substrates.[1][3] It operates at room temperature, preserving delicate functional groups that would be compromised under the harsh conditions of Fischer esterification.[4]
Figure 1. Decision workflow for selecting an esterification protocol.
Protocol A: Fischer-Speier Esterification
This method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. The reaction is reversible, and its equilibrium is driven toward the product by using a large excess of one reactant (typically the alcohol) or by removing water as it forms.[5][6]
Reaction Mechanism
The Fischer esterification is a nucleophilic acyl substitution reaction. The acid catalyst plays a crucial role by protonating the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol.
Figure 2. Mechanism of acid-catalyzed Fischer esterification.
Experimental Protocol: Synthesis of Methyl 4-fluoro-3-isopropylbenzoate
Materials & Reagents
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Volume / Mass
Notes
4-Fluoro-3-isopropylbenzoic acid
182.20
10.0
1.82 g
Starting material
Methanol (MeOH), anhydrous
32.04
~250
10 mL
Reactant and solvent, used in excess
Sulfuric Acid (H₂SO₄), concentrated
98.08
~1.0
~0.05 mL
Catalyst
Dichloromethane (DCM)
84.93
-
~60 mL
Extraction solvent
5% Sodium Bicarbonate (NaHCO₃) solution
84.01
-
~40 mL
For neutralization
Saturated Sodium Chloride (Brine)
58.44
-
~20 mL
For washing
Anhydrous Magnesium Sulfate (MgSO₄)
120.37
-
~1-2 g
Drying agent
Procedure
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-isopropylbenzoic acid (1.82 g, 10.0 mmol).
Add anhydrous methanol (10 mL). Stir the mixture until the acid dissolves.
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.05 mL) to the solution.
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65°C) using a heating mantle. Let the reaction proceed for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
Cooling: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
Extraction & Work-up:
Dissolve the residue in dichloromethane (30 mL).
Transfer the solution to a separatory funnel.
Carefully wash the organic layer with 5% aqueous sodium bicarbonate solution (2 x 20 mL) to neutralize the sulfuric acid and any unreacted carboxylic acid. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.
Wash the organic layer with brine (20 mL).
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
Purification:
Filter off the drying agent.
Remove the dichloromethane by rotary evaporation to yield the crude methyl 4-fluoro-3-isopropylbenzoate.
If necessary, purify the product further by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation.
Troubleshooting Guide
Issue
Possible Cause
Suggested Solution
Low or No Product Yield
Reaction has not reached equilibrium; insufficient reflux time.
Increase reflux time to 8-10 hours. Monitor by TLC until no further change is observed.
Reagents (especially methanol) were not anhydrous.
Use anhydrous solvents. The water produced is part of the equilibrium; starting with water will inhibit the reaction.[6]
Starting Material Remains
Incomplete reaction.
Increase the amount of acid catalyst slightly or prolong the reaction time.
Product is an Oil, not Solid
The expected product, a methyl ester of this size, is likely a liquid at room temperature.
This is expected. Confirm product identity via spectroscopic methods (NMR, IR).
Protocol B: Steglich Esterification
This method utilizes a carbodiimide (like DCC or the water-soluble EDC) to activate the carboxylic acid and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation under mild, room-temperature conditions.[3][7]
Reaction Mechanism
The Steglich reaction mechanism avoids harsh acids. The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, being a superior nucleophile to the alcohol, attacks this intermediate to form an N-acylpyridinium species. This "active ester" is then readily attacked by the alcohol to form the final product, regenerating the DMAP catalyst. The carbodiimide is consumed, forming a urea byproduct (e.g., dicyclohexylurea, DCU).
Figure 3. Mechanism of DCC/DMAP-mediated Steglich esterification.
Experimental Protocol: Synthesis of Methyl 4-fluoro-3-isopropylbenzoate
Materials & Reagents
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Volume / Mass
Notes
4-Fluoro-3-isopropylbenzoic acid
182.20
5.0
0.91 g
Starting material
Methanol (MeOH), anhydrous
32.04
6.0
0.24 mL
Reactant (1.2 eq)
Dicyclohexylcarbodiimide (DCC)
206.33
5.5
1.13 g
Coupling agent (1.1 eq)
4-Dimethylaminopyridine (DMAP)
122.17
0.25
30 mg
Catalyst (0.05 eq)
Dichloromethane (DCM), anhydrous
84.93
-
25 mL
Solvent
Diethyl Ether or Hexane
-
-
~20 mL
For precipitating DCU
1 M Hydrochloric Acid (HCl)
36.46
-
~20 mL
For washing
Saturated Sodium Bicarbonate (NaHCO₃)
84.01
-
~20 mL
For washing
Anhydrous Magnesium Sulfate (MgSO₄)
120.37
-
~1-2 g
Drying agent
Procedure
Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-3-isopropylbenzoic acid (0.91 g, 5.0 mmol), anhydrous dichloromethane (25 mL), methanol (0.24 mL, 6.0 mmol), and DMAP (30 mg, 0.25 mmol).
Cooling: Cool the flask to 0°C in an ice bath.
DCC Addition: Add a solution of DCC (1.13 g, 5.5 mmol) in a small amount of anhydrous DCM dropwise to the stirred reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by TLC.
Byproduct Removal:
Cool the reaction mixture in an ice bath for 15-20 minutes to maximize the precipitation of DCU.
Filter the mixture through a Büchner funnel or a sintered glass funnel to remove the solid DCU.
Wash the filter cake with a small amount of cold diethyl ether or hexane.
Work-up:
Transfer the filtrate to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL) to remove DMAP, then with saturated NaHCO₃ solution (20 mL), and finally with brine (20 mL).
Dry the organic layer over anhydrous magnesium sulfate.
Purification:
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
Purify by column chromatography on silica gel if necessary.
Troubleshooting Guide
Issue
Possible Cause
Suggested Solution
Low Product Yield
Incomplete reaction.
Ensure all reagents are anhydrous. Allow the reaction to run for a longer period (up to 24 hours).
Side reaction forming N-acylurea.
This side reaction is suppressed by DMAP. Ensure the correct catalytic amount of DMAP was added.[3]
DCU is Difficult to Filter
DCU has precipitated as a very fine solid.
Add a filter aid like Celite to the funnel before filtration. Alternatively, dilute the reaction mixture with a non-polar solvent like hexane to further precipitate the DCU before filtering.
Product Contaminated with DCU
DCU is slightly soluble in some organic solvents.
Re-dissolve the crude product in a minimal amount of DCM and add a larger volume of a non-polar solvent (like hexane or pentane) to precipitate the remaining DCU, then filter again. Alternatively, purification by column chromatography will effectively separate the product from residual DCU.
Safety & Handling
General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9][10]
4-Fluoro-3-isopropylbenzoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.[9]
Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
DCC (Dicyclohexylcarbodiimide): A potent allergen and sensitizer. Avoid skin contact and inhalation. Always handle with gloves.[11]
DMAP (4-Dimethylaminopyridine): Toxic if swallowed or in contact with skin. Handle with care.
Solvents (DCM, Methanol): Flammable and/or toxic. Avoid inhalation and contact with skin.
Characterization of Product: Methyl 4-fluoro-3-isopropylbenzoate
The final product should be characterized to confirm its identity and purity.
TLC: Monitor reaction progress and assess purity.
NMR Spectroscopy:
¹H NMR: Expect signals corresponding to the aromatic protons (with characteristic splitting due to fluorine coupling), the isopropyl group (a septet and a doublet), and the methyl ester singlet (~3.9 ppm). The integration of these signals should match the expected proton count.
¹³C NMR: Expect signals for the ester carbonyl, the aromatic carbons (with C-F couplings), the isopropyl carbons, and the methyl ester carbon.
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₁H₁₃FO₂ = 196.22 g/mol ).
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the ester at ~1720 cm⁻¹.
References
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]
Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]
Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
Vaia. (n.d.). Explain the observation that attempted Fischer esterification of 2,4,6 -trimethylbenzoic acid with methanol and HCl is unsuccessful. Retrieved from [Link]
Catalytic methods for synthesizing Ethyl 4-fluoro-3-isopropylbenzoate
An In-Depth Guide to the Catalytic Synthesis of Ethyl 4-fluoro-3-isopropylbenzoate For Researchers, Scientists, and Drug Development Professionals Ethyl 4-fluoro-3-isopropylbenzoate is a substituted aromatic ester of int...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Catalytic Synthesis of Ethyl 4-fluoro-3-isopropylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-fluoro-3-isopropylbenzoate is a substituted aromatic ester of interest in medicinal chemistry and materials science. Its synthesis requires a multi-step approach, beginning with the formation of the substituted benzoic acid precursor, followed by a catalytic esterification. This guide provides a detailed exploration of robust catalytic methods for its synthesis, explaining the rationale behind procedural choices and offering detailed protocols for practical implementation.
Part 1: Synthesis of the Precursor: 4-Fluoro-3-isopropylbenzoic Acid
The synthesis of the target ester first necessitates the preparation of its corresponding carboxylic acid. The strategic placement of the fluoro and isopropyl groups dictates the choice of synthetic route. Two plausible, high-yielding methods are presented here: a classical Friedel-Crafts approach and a more regioselective Grignard carboxylation.
Proposed Synthetic Pathways for 4-Fluoro-3-isopropylbenzoic Acid
Caption: Two primary routes for synthesizing the carboxylic acid precursor.
Route A: Friedel-Crafts Alkylation and Subsequent Oxidation
This classical approach involves introducing the isopropyl group onto the fluorobenzene ring, followed by oxidation.
Friedel-Crafts Alkylation: The reaction of fluorobenzene with an isopropylating agent, such as isopropyl halide or propene, in the presence of a Lewis acid catalyst (e.g., AlCl₃), is a well-established method for C-C bond formation.[1][2] The fluorine atom is an ortho-, para-director. Due to steric hindrance, the major product is typically the para-substituted isomer, but the formation of the ortho-isomer is also expected, necessitating purification.
Oxidation: The resulting 1-fluoro-4-isopropylbenzene (p-fluorocumene) can then be oxidized to the corresponding benzoic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions are required to convert the robust isopropyl group into a carboxylic acid.
Causality and Insights: While conceptually straightforward, this route's primary challenge lies in controlling the regioselectivity of the initial alkylation and the harsh conditions required for the subsequent oxidation, which may not be suitable for sensitive substrates.
This method offers superior regioselectivity and is often preferred for laboratory-scale synthesis. It begins with a pre-functionalized aromatic halide.
The formation of a Grignard reagent by reacting an organohalide with magnesium metal transforms the carbon atom from an electrophilic to a highly nucleophilic site.[3] This nucleophilic carbon can then attack the electrophilic carbon of carbon dioxide (in the form of dry ice) to form a new C-C bond, yielding a carboxylate salt that is protonated during acidic workup to give the carboxylic acid.[4][5]
Protocol 1: Synthesis of 4-Fluoro-3-isopropylbenzoic Acid via Grignard Carboxylation
Materials:
Reagent
Formula
Molar Mass ( g/mol )
1-Bromo-4-fluoro-2-isopropylbenzene
C₉H₁₀BrF
217.08
Magnesium Turnings
Mg
24.31
Anhydrous Diethyl Ether
(C₂H₅)₂O
74.12
Carbon Dioxide, solid (Dry Ice)
CO₂
44.01
Hydrochloric Acid, 6 M
HCl
36.46
1,2-Dibromoethane (initiator)
C₂H₄Br₂
187.86
Procedure:
Apparatus Setup: Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Ensure all glassware is scrupulously dry to prevent quenching the Grignard reagent.[3]
Grignard Reagent Formation:
Place magnesium turnings (1.2 eq.) in the flask under a nitrogen or argon atmosphere.
Add a small volume of anhydrous diethyl ether.
In the dropping funnel, prepare a solution of 1-bromo-4-fluoro-2-isopropylbenzene (1.0 eq.) in anhydrous diethyl ether.
Add a small portion of the halide solution to the magnesium. If the reaction does not initiate (indicated by slight turbidity or bubbling), add a few drops of 1,2-dibromoethane.[3]
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Carboxylation:
Cool the Grignard reagent solution to room temperature.
In a separate beaker, crush a generous excess of dry ice (solid CO₂) (approx. 5-10 eq.).
Slowly pour the Grignard solution onto the crushed dry ice with gentle stirring. A vigorous reaction will occur.[5]
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
Work-up and Isolation:
Once the mixture has reached room temperature, slowly add 6 M HCl with stirring until the aqueous layer is acidic (test with pH paper) and all magnesium salts have dissolved.[4]
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
Combine the organic layers and wash with a 5% aqueous NaOH solution. The desired carboxylic acid will move into the basic aqueous layer as its sodium salt.
Separate the layers. Cool the aqueous layer in an ice bath and re-acidify with 6 M HCl until a precipitate forms.
Collect the solid 4-fluoro-3-isopropylbenzoic acid by vacuum filtration, wash with cold water, and dry under vacuum.
Part 2: Catalytic Esterification of 4-Fluoro-3-isopropylbenzoic Acid
With the carboxylic acid precursor in hand, the final step is the formation of the ethyl ester. The Fischer-Speier esterification is the most direct and widely used catalytic method.
Method 1: Classical Fischer-Speier Esterification
This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6][7] To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (ethanol in this case), which also serves as the solvent, or by removing the water formed during the reaction.[6][8]
Mechanism of Fischer Esterification
Caption: The reversible acid-catalyzed mechanism of Fischer esterification.
Protocol 2: Fischer Esterification using Sulfuric Acid
Materials:
Reagent
Formula
Molar Mass ( g/mol )
4-Fluoro-3-isopropylbenzoic acid
C₁₀H₁₁FO₂
182.19
Ethanol (Absolute)
C₂H₅OH
46.07
Sulfuric Acid (Concentrated)
H₂SO₄
98.08
Sodium Bicarbonate (Saturated aq.)
NaHCO₃
84.01
Ethyl Acetate
C₄H₈O₂
88.11
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-3-isopropylbenzoic acid (1.0 eq.) in a large excess of absolute ethanol (20-50 eq.).[9]
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq. or ~3-5% v/v of the alcohol).[9] An exothermic reaction will occur.
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
Work-up:
Cool the reaction mixture to room temperature.
Remove the excess ethanol under reduced pressure using a rotary evaporator.
Dissolve the residue in ethyl acetate.
Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the sulfuric acid catalyst), and finally with brine.[8]
Isolation and Purification:
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 4-fluoro-3-isopropylbenzoate.
Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times by heating the solvent above its atmospheric boiling point in a sealed vessel.[10]
Protocol 3: Microwave-Assisted Esterification
Procedure:
Reaction Setup: In a 10 mL microwave reaction vessel, combine 4-fluoro-3-isopropylbenzoic acid (1.0 eq.), ethanol (10-20 eq.), and a catalytic amount of concentrated H₂SO₄ (4 mol%).[10]
Microwave Irradiation: Seal the vessel and place it in a single-mode microwave reactor. Irradiate the mixture at a constant temperature (e.g., 130-150 °C) for a total of 15-20 minutes.[10] Some protocols suggest adding the catalyst in portions at set intervals (e.g., every 5 minutes) to help drive the equilibrium in a closed system.[10]
Work-up and Isolation: After cooling the vessel to room temperature, perform the same work-up and purification procedure as described in Protocol 2.
Causality and Insights: The isopropyl group ortho to the carboxylic acid may introduce minor steric hindrance, potentially slowing the reaction compared to an unsubstituted benzoic acid. However, the effect is generally not significant enough to prevent high yields under standard Fischer conditions, although slightly longer reaction times or higher catalyst loading may be beneficial.
Part 3: Alternative Strategy - Palladium-Catalyzed Carbonylative Esterification
For a more convergent synthesis, palladium-catalyzed carbonylation offers a powerful alternative that constructs the ester functionality directly from an aryl halide or triflate, bypassing the need to isolate the carboxylic acid intermediate.[11][12]
Catalytic Cycle for Pd-Catalyzed Carbonylation
Caption: Generalized catalytic cycle for carbonylative esterification.
This reaction involves the oxidative addition of an aryl halide (e.g., 1-fluoro-4-iodo-2-isopropylbenzene) to a Pd(0) complex, followed by insertion of carbon monoxide into the aryl-palladium bond. The resulting acyl-palladium complex is then intercepted by ethanol to yield the ethyl ester and regenerate the Pd(0) catalyst.[12]
Key Considerations:
Catalyst System: A typical system consists of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand.
Conditions: The reaction is run under a carbon monoxide atmosphere (from balloon pressure to higher pressures) in the presence of a base.
Advantages: This method offers high efficiency and atom economy by forming the final product in a single step from a readily available halide.
This advanced method is particularly valuable in drug discovery settings where rapid analogue synthesis is required.
References
University of Toronto. (n.d.). Formation and reaction of a Grignard reagent. Retrieved from [Link]
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
Ismail, F. M. D., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Retrieved from [Link]
Stolle, A., et al. (2021). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. ChemRxiv. Retrieved from [Link]
Regal Remedies Limited. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Retrieved from [Link]
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
University of Missouri-St. Louis. (n.d.). The Grignard Reaction. Retrieved from [Link]
Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
Szostak, M., et al. (2021). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angewandte Chemie. Retrieved from [Link]
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
Gabriele, B. (2019). PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. Semantic Scholar. Retrieved from [Link]
Scott, J., & Derik, B. (n.d.). Palladium Catalyzed Carbonylation of Aryl Chlorides to Electrophilic Aroyl-DMAP Salts. DOI. Retrieved from [Link]
Wu, X.-F., et al. (2023). Palladium-Catalyzed Carbonylative Fluoroalkylation of 1,3-Enynes to Access Allenyl Primary Amides. PMC. Retrieved from [Link]
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates. Organic Chemistry Portal. Retrieved from [Link]
Kedrowski, B. (2020, October 30). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]
Semantic Scholar. (n.d.). Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation Contents:. Retrieved from [Link]
ResearchGate. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]
RSC Publishing. (n.d.). Palladium-catalyzed difluoromethylcarbonylation of aryl iodides. Retrieved from [Link]
Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
Arkat USA. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Retrieved from [Link]
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
PMC. (n.d.). Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. Retrieved from [Link]
Application Note: Ethyl 4-fluoro-3-isopropylbenzoate as a Versatile Intermediate in Targeted Drug Discovery
Executive Summary & Structural Rationale Ethyl 4-fluoro-3-isopropylbenzoate (EFIB) is a highly privileged, multi-functional building block utilized extensively in medicinal chemistry and API (Active Pharmaceutical Ingred...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
Ethyl 4-fluoro-3-isopropylbenzoate (EFIB) is a highly privileged, multi-functional building block utilized extensively in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis. Its structural architecture is purposefully designed to offer both physicochemical advantages in the final drug molecule and synthetic tractability during development.
The strategic placement of functional groups on the benzene ring provides three distinct advantages:
The Fluorine Atom (C4): Acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). In the final API, if left unreacted, it provides a metabolic shield against cytochrome P450-mediated oxidation and increases lipophilicity.
The Isopropyl Group (C3): Introduces targeted steric bulk. In kinase inhibitors and GPCR ligands, this branched alkyl chain frequently occupies deep hydrophobic pockets within the target protein's binding site, significantly enhancing binding affinity.
The Ethyl Ester (C1): Serves a dual purpose. Synthetically, it acts as an electron-withdrawing group (EWG) that strongly activates the para-fluorine for SNAr. Post-substitution, it acts as a stable protecting group that can be selectively hydrolyzed to a free carboxylic acid for subsequent amide bond formation[1].
Physicochemical Profiling
Understanding the baseline physicochemical properties of EFIB is critical for predicting its behavior in biphasic reaction mixtures and chromatographic purifications.
Table 1: Quantitative Physicochemical Properties of EFIB
Property
Value
Implication for Synthesis & Formulation
CAS Number
1112179-21-1
Unique identifier for procurement and safety tracking.
Molecular Formula
C₁₂H₁₅FO₂
Standard fluorinated aromatic ester.
Molecular Weight
210.25 g/mol
Low MW allows for significant downstream elaboration.
LogP (Estimated)
~3.5
Highly lipophilic; requires organic or biphasic solvent systems.
Topological Polar Surface Area
26.30 Ų
Low TPSA; excellent membrane permeability if retained in API.
Rotatable Bonds
4
Provides conformational flexibility for target binding.
H-Bond Acceptors / Donors
3 / 0
Ester and fluorine act as weak H-bond acceptors.
Synthetic Workflow & Mechanistic Pathways
The most common application of EFIB in drug discovery involves a three-step sequence: (1) SNAr with a primary or secondary amine, (2) Ester hydrolysis, and (3) Amide coupling to generate a functionalized benzamide API.
The conversion of EFIB to a 4-amino-3-isopropylbenzoate derivative relies on the stabilization of the Meisenheimer complex.
Causality & Expert Insight: The SNAr reaction of fluorobenzoates is highly intolerant of non-polar solvents. is required as a dipolar aprotic solvent to solvate the nucleophile while leaving it unsolvated enough to attack the electron-deficient aromatic ring[2]. Furthermore, the reaction generates hydrofluoric acid (HF) as a byproduct. To prevent reactor etching and side-reactions, an excess of the amine or a base like K₂CO₃ (or environmentally benign calcium propionate) must be used to sequester the fluoride[2].
Step-by-Step Protocol:
Charge a dry reaction vessel with EFIB (1.0 equivalent) and the target amine (e.g., piperazine derivative, 2.0 - 3.0 equivalents).
Add anhydrous K₂CO₃ (1.5 equivalents) and suspend the mixture in anhydrous DMSO (0.5 M relative to EFIB).
Heat the reaction mixture to 95–100 °C under an inert nitrogen atmosphere for 20 hours.
Cool to room temperature and quench by pouring into ice-cold water.
Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMSO, dry over Na₂SO₄, and concentrate in vacuo.
Self-Validation System (IPC): Monitor the reaction via LC-MS. The protocol is validated when the EFIB peak (m/z 211 [M+H]⁺) completely disappears, replaced by the product mass. The visual precipitation of inorganic fluoride salts upon aqueous quench confirms successful HF sequestration.
Mild Ester Hydrolysis
To utilize the carboxylate handle for further functionalization, the ethyl ester must be hydrolyzed to the free benzoic acid.
Causality & Expert Insight: While harsh bases like NaOH can be used, is strongly preferred in complex pharmaceutical intermediates[1]. The Li⁺ ion coordinates effectively with water and THF, creating a highly homogeneous catalytic environment that prevents the epimerization or degradation of sensitive functional groups introduced during the SNAr step[1].
Step-by-Step Protocol:
Dissolve the SNAr product (1.0 equivalent) in a 2:1:1 mixture of THF:MeOH:H₂O (0.2 M concentration).
Add LiOH·H₂O (3.0 equivalents) in one portion.
Stir the mixture at 25 °C to 50 °C for 4–12 hours.
Concentrate the mixture under reduced pressure to remove organic solvents (THF/MeOH).
Dilute the remaining aqueous layer with water and acidify to pH 3-4 using 1M HCl.
Collect the precipitated free benzoic acid via vacuum filtration, wash with cold water, and dry under high vacuum.
Self-Validation System (IPC): Perform TLC (Hexanes:EtOAc). The protocol is validated by a significant shift to a lower retention factor (R_f) due to the highly polar carboxylic acid. LC-MS in negative ion mode should show the[M-H]⁻ peak of the target acid.
Amide Bond Formation
The final step involves coupling the newly formed 4-substituted-3-isopropylbenzoic acid with an amine to form the target API.
Causality & Expert Insight: The meta-isopropyl group introduces significant steric hindrance around the carboxylic acid. Standard carbodiimide coupling using is highly effective here[1]. HOBt reacts with the O-acylisourea intermediate to form a highly reactive, less sterically hindered active ester, preventing the formation of unreactive N-acylurea byproducts. Alternatively, PyBOP can be utilized for exceptionally hindered substrates[3].
Step-by-Step Protocol:
Dissolve the free benzoic acid (1.0 equivalent) in anhydrous DMF or DCM (0.1 M).
Add EDC·HCl (1.5 equivalents) and HOBt (1.5 equivalents). Stir for 15 minutes at room temperature to pre-form the active ester.
Add the target primary or secondary amine (1.2 equivalents), followed by N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents).
Stir the reaction at room temperature for 12–18 hours.
Dilute with DCM and perform sequential washes: 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.
Dry the organic layer over MgSO₄, filter, and concentrate to yield the final benzamide API.
Self-Validation System (IPC): The protocol is validated through the sequential washing steps, which act as a chemical purification filter. Final validation is achieved via LC-MS showing the target API mass and >95% purity by UV absorbance at 254 nm.
References
Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF
ACS Sustainable Chemistry & Engineering
URL:[Link]
Design, Synthesis, and Evaluation of Reversible and Irreversible Monoacylglycerol Lipase Positron Emission Tomography (PET) Tracers...
Journal of Medicinal Chemistry
URL:[Link]
Optimized 4,5-Diarylimidazoles as Potent/Selective Inhibitors of Protein Kinase CK1δ and Their Structural Relation to p38α MAPK
Molecules (MDPI)
URL:[Link]
Application Note: Strategic Selection of Reagents and Solvents for the Extraction of Ethyl 4-fluoro-3-isopropylbenzoate
An Application Guide for Drug Development Professionals Introduction: The Importance of Purity in Pharmaceutical Intermediates Ethyl 4-fluoro-3-isopropylbenzoate is an aromatic ester that serves as a key structural motif...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for Drug Development Professionals
Introduction: The Importance of Purity in Pharmaceutical Intermediates
Ethyl 4-fluoro-3-isopropylbenzoate is an aromatic ester that serves as a key structural motif and potential intermediate in the synthesis of complex pharmaceutical agents. Its specific substitution pattern, featuring a fluorine atom and an isopropyl group, makes it a valuable building block for developing targeted therapies. The efficacy and safety of any final active pharmaceutical ingredient (API) are critically dependent on the purity of its intermediates. Therefore, a robust, reproducible, and highly efficient extraction protocol is not merely a procedural step but a cornerstone of quality control in the drug development pipeline.
This guide provides a detailed examination of the chemical principles and practical considerations for selecting optimal reagents and solvents for the liquid-liquid extraction (LLE) of Ethyl 4-fluoro-3-isopropylbenzoate. The focus is on explaining the causality behind each procedural choice to empower researchers to adapt and troubleshoot the protocol effectively.
Foundational Principles: Designing the Extraction Strategy
The extraction of an ester like Ethyl 4-fluoro-3-isopropylbenzoate typically follows its synthesis via Fischer esterification, a reversible reaction between a carboxylic acid and an alcohol catalyzed by a strong acid.[1][2][3] Consequently, the crude reaction mixture presents a purification challenge, containing not only the desired ester but also unreacted starting materials, the acid catalyst, and water as a byproduct.[4]
Liquid-liquid extraction is the method of choice for this purification task.[5][6] It operates on the principle of differential solubility, partitioning chemical compounds between two immiscible liquid phases—typically an aqueous phase and an organic solvent.[6] The success of the extraction hinges on exploiting the distinct chemical properties (acidity, basicity, polarity) of each component in the mixture.
The core of the strategy is as follows:
Isolate the Ester: Dissolve the crude mixture in an organic solvent in which the ester is highly soluble but is immiscible with water.
Remove Acidic Impurities: Use a basic aqueous wash to convert the acidic catalyst (e.g., H₂SO₄) and the unreacted 4-fluoro-3-isopropylbenzoic acid into their corresponding water-soluble salts. This effectively "pulls" them from the organic layer into the aqueous layer.[5][7]
Remove Water-Soluble Impurities: Wash with water and/or brine to remove excess alcohol, residual salts, and bulk water.[8][9]
Isolate the Pure Product: Dry the organic layer to remove trace water and evaporate the solvent to yield the purified ester.
Strategic Reagent and Solvent Selection
The choice of each chemical is a critical decision point that impacts yield, purity, safety, and scalability.
The Organic Extraction Solvent
The ideal organic solvent must be a good solvent for the ester while being immiscible with water. It should also have a relatively low boiling point to facilitate its removal from the final product.
Can be partially soluble in water; susceptible to hydrolysis with strong acid/base.
Diethyl Ether
34.6
0.713
Excellent solvent for many organics, very low boiling point for easy removal.
Highly flammable and volatile; can form explosive peroxides upon storage.
Dichloromethane (DCM)
39.6
1.33
High density (forms bottom layer), excellent solvent, not flammable.
Environmental and health concerns (suspected carcinogen).[11]
Recommendation:Ethyl acetate is often the preferred choice due to its balanced properties, offering high extraction efficiency and a more favorable safety and environmental profile.[10][12] Dichloromethane is also highly effective, and its density can simplify separations, though its use requires more stringent safety precautions.[11]
Aqueous Washing Solutions
The sequence of aqueous washes is designed to systematically remove specific impurities.
Reagent/Solution
Purpose & Chemical Rationale
Water (H₂O)
Initial wash to remove the bulk of water-soluble components, primarily the excess ethanol from the esterification reaction.
5% Sodium Bicarbonate (NaHCO₃) Solution
Critical Neutralization Step. This mild base neutralizes the strong acid catalyst (H₂SO₄) and deprotonates the unreacted 4-fluoro-3-isopropylbenzoic acid. The resulting carboxylate salt (sodium 4-fluoro-3-isopropylbenzoate) is ionic and thus highly soluble in the aqueous phase, while the neutral ester remains in the organic phase.[8][9][13] Vigorous CO₂ evolution is a visual confirmation of acid neutralization.[9]
Saturated Sodium Chloride (Brine) Solution
Used as a final wash to remove most of the residual water from the organic layer before the final drying step.[8][11] It also helps to break up any emulsions that may have formed between the organic and aqueous layers.
The Drying Agent
After the final brine wash, the organic layer is still saturated with a small amount of water that must be removed. Anhydrous inorganic salts are used for this purpose.
Drying Agent
Mechanism & Properties
Anhydrous Sodium Sulfate (Na₂SO₄)
A neutral, high-capacity, and inexpensive drying agent. It forms a hydrated salt to sequester water. It works relatively slowly.[8][9]
Anhydrous Magnesium Sulfate (MgSO₄)
A slightly acidic, fast-acting, and high-capacity drying agent. It is very effective at removing water.[11][14]
Recommendation:Anhydrous sodium sulfate is generally sufficient and is a cost-effective choice for this application.
Detailed Extraction Protocol
This protocol assumes the synthesis of Ethyl 4-fluoro-3-isopropylbenzoate was performed via Fischer esterification and has been allowed to cool to room temperature.
Standard laboratory glassware and personal protective equipment (PPE)
Step-by-Step Procedure
Quenching and Transfer: Carefully pour the cooled reaction mixture into a separatory funnel containing 50 mL of deionized water. Rinse the reaction flask with 20-30 mL of ethyl acetate and add this rinsing to the separatory funnel.[11]
Initial Extraction: Stopper the funnel, invert it, and immediately vent to release any initial pressure. Shake the funnel gently for 30-60 seconds, venting frequently to release pressure from any dissolved gases.[5]
Layer Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top. Drain the lower aqueous layer into a flask and set it aside.
Bicarbonate Wash (Acid Removal): Add 30-40 mL of 5% sodium bicarbonate solution to the organic layer remaining in the funnel.[9] Stopper and shake cautiously, as the neutralization reaction will produce carbon dioxide (CO₂) gas, leading to significant pressure buildup.[9] Vent the funnel every few seconds initially. Once the pressure subsides, shake more vigorously for about one minute.
Verify Neutralization: Allow the layers to separate. Drain the lower aqueous layer and check its pH with litmus or pH paper to ensure it is basic (pH > 7). If it is still acidic, repeat the bicarbonate wash.[11]
Brine Wash: Add 30 mL of brine to the organic layer, stopper the funnel, and shake for 30 seconds. This step removes residual water and helps prevent emulsion formation.[8][11] Allow the layers to separate and drain the lower aqueous brine layer.
Drying the Organic Layer: Drain the washed organic layer from the separatory funnel into a clean, dry Erlenmeyer flask. Add a few spatula scoops of anhydrous sodium sulfate. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing, indicating all water has been absorbed.[9] Let it stand for 10-15 minutes.
Isolation of Product: Carefully decant or filter the dried organic solution into a pre-weighed round-bottom flask, ensuring none of the drying agent is transferred.
Solvent Removal: Remove the ethyl acetate using a rotary evaporator. The remaining liquid is the crude Ethyl 4-fluoro-3-isopropylbenzoate.
Further Purification (Optional): Depending on the required purity, the product can be further purified by vacuum distillation. The boiling point of the related Ethyl 4-fluorobenzoate is 210 °C at atmospheric pressure, suggesting vacuum distillation would be appropriate.[15][16]
Visualizing the Workflow
Experimental Workflow Diagram
The following diagram outlines the complete procedural flow from the initial reaction mixture to the final, isolated product.
Caption: Workflow for the extraction and isolation of the target ester.
Chemical Separation Logic
This diagram illustrates how different chemical species are partitioned between the organic and aqueous phases at each key washing step.
Caption: Phase distribution of components during the washing process.
References
Eden Botanicals. (n.d.). Extraction Methods. Retrieved from [Link]
Unknown. (n.d.). Lab5 procedure esterification. Retrieved from [Link]
Unknown. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
Patsnap Eureka. (2026, March 23).
CSUB. (n.d.). Lab 12: Synthesis of an Ester. Retrieved from [Link]
Truman ChemLab. (2017, July 15). Fischer Esterification of 3-ntrobenzoic acid 2017. Retrieved from [Link]
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
PrepChem.com. (n.d.). Preparation of ethyl 4-fluorobenzoate. Retrieved from [Link]
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
Google Patents. (n.d.). US3173966A - Solvent extraction process for recovery of aromatic hydrocarbons.
Research Trend. (2023, May 15). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Retrieved from [Link]
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 4-fluoro-3-nitrobenzoate. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Preparation of Esters. Retrieved from [Link]
Nature. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
Unknown. (n.d.). Esters. An Introduction. Retrieved from [Link]
Troubleshooting impurities in Ethyl 4-fluoro-3-isopropylbenzoate production
Welcome to the Technical Support Center for the synthesis and purification of Ethyl 4-fluoro-3-isopropylbenzoate (CAS: 1112179-21-1)[1]. As a Senior Application Scientist, I frequently see research teams struggle with yi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and purification of Ethyl 4-fluoro-3-isopropylbenzoate (CAS: 1112179-21-1)[1].
As a Senior Application Scientist, I frequently see research teams struggle with yield and purity bottlenecks when scaling up this specific ester. The synthesis typically involves a three-stage pipeline: Friedel-Crafts isopropylation of 4-fluorotoluene, oxidation to the carboxylic acid, and finally, Fischer esterification. Because each step inherits the chemical baggage of the last, troubleshooting requires a mechanistic understanding of why impurities form, rather than just knowing how to remove them.
This guide is designed to provide actionable, causality-driven solutions to the most common roadblocks encountered during this workflow.
I. Process Overview & Impurity Generation
To effectively troubleshoot, we must first map where impurities originate. Direct Friedel-Crafts alkylation on benzoic acid derivatives fails because the carboxyl group is strongly electron-withdrawing, which deactivates the aromatic ring[2]. Therefore, the isopropyl group must be installed before the carboxylic acid is formed, creating a multi-step pathway where impurities can cascade.
Synthesis Workflow & Impurity Generation Pathway.
Quantitative Impurity Profile
Below is a summary of the most common impurities, their origins, and acceptable crude limits before purification.
Impurity
Chemical Nature
Source Step
Typical % (Crude)
Mitigation Strategy
Di-isopropyl-4-fluorotoluene
Polyalkylated aromatic
Friedel-Crafts Alkylation
5 - 15%
Use excess 4-fluorotoluene; strict thermal control (0-5 °C).
Control H₂SO₄ concentration; fractional distillation.
II. Troubleshooting Q&A: Mechanistic Deep Dives
Q1: Why does my Friedel-Crafts alkylation step yield significant polyalkylated and regioisomeric impurities?The Causality: In Friedel-Crafts alkylation, the introduced alkyl group (isopropyl) is electron-donating. This activates the aromatic ring, making the newly formed monoalkylated product more reactive to electrophilic attack than the original starting material[3]. This inherent kinetic flaw leads to over-alkylation (e.g., di-isopropyl derivatives). Furthermore, the intermediate carbocation can undergo rearrangement, leading to unexpected regioisomers[3].
The Solution: You must statistically favor monoalkylation by using a large molar excess of the starting material (4-fluorotoluene)[3]. Additionally, strictly control the temperature between 0-5 °C during the addition of the Lewis acid and alkyl halide to suppress kinetic side reactions[4].
Q2: During the final esterification step, my conversion stalls at ~60-70%. Why is my yield so low?The Causality: Fischer esterification is not a one-way reaction; it is a reversible chemical equilibrium[5]. As the carboxylic acid and ethanol react, they produce water. If this water is allowed to accumulate in the reaction vessel, it drives the equilibrium backward, hydrolyzing your ester back into the starting materials.
The Solution: Apply Le Chatelier's Principle. First, use a vast excess of ethanol to push the equilibrium toward the product[6]. Second, utilize a Dean-Stark apparatus to continuously and azeotropically remove water from the system as it forms.
Q3: How do I efficiently remove unreacted 4-fluoro-3-isopropylbenzoic acid (CAS: 869990-61-4) from the crude ester?The Causality: Both the sulfuric acid catalyst and the unreacted starting carboxylic acid[7] will partially partition into the organic phase during initial extraction. However, carboxylic acids can be deprotonated by a weak base to form highly water-soluble sodium carboxylate salts, effectively trapping them in the aqueous phase[5].
The Solution: Implement a self-validating neutralization wash. Wash the organic layer with saturated sodium bicarbonate (NaHCO₃). The bicarbonate will react with the acids to form CO₂ gas[8]. You will physically see bubbles form; when the gas evolution completely ceases, you have visual confirmation that all residual acid has been neutralized and removed into the aqueous layer[6].
Q4: My final distillation yields a product with a broad boiling point range. What is co-distilling with my ester?The Causality: A broad boiling point indicates that impurities with similar volatilities (such as unreacted ethanol, ether byproducts from ethanol self-condensation, or trace regioisomers) are co-eluting with your target ester[9].
The Solution: Simple distillation is insufficient here. You must use fractional distillation to separate esters from impurities with close boiling points. Discard the initial low-boiling fraction (the fore-run), and only collect the pure ester over the stable temperature plateau[9].
III. Standard Operating Procedure (SOP): Optimized Esterification & Workup
To guarantee high-purity Ethyl 4-fluoro-3-isopropylbenzoate, follow this self-validating protocol.
Phase 1: Reaction Setup & Equilibrium Control
Charge the Flask: In a dry round-bottom flask, combine 1.0 equivalent of 4-fluoro-3-isopropylbenzoic acid with 5.0 equivalents of absolute ethanol.
Catalysis: Slowly add 0.05 equivalents of concentrated sulfuric acid (H₂SO₄) dropwise while stirring to avoid splattering and localized heating.
Reflux: Attach a Dean-Stark trap (pre-filled with a suitable azeotropic solvent if required) and a reflux condenser. Heat the mixture to reflux for 12-16 hours, continuously draining the collected water to drive the reaction forward.
Concentration: Cool the mixture to room temperature. Remove the bulk of the excess ethanol under reduced pressure using a rotary evaporator.
Phase 2: Aqueous Workup & Purification
Esterification Equilibrium & Workup Logic.
Initial Wash: Dissolve the crude residue in an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer twice with distilled water to remove water-soluble byproducts, residual ethanol, and the bulk of the sulfuric acid[8].
Neutralization (Critical Step): Carefully add a saturated solution of NaHCO₃ to the separatory funnel. Caution: CO₂ gas will evolve rapidly. Vent the funnel frequently. Continue washing until gas evolution completely ceases[6][8].
Brine Wash & Drying: Wash the organic layer once with brine to remove residual water[8]. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate[8].
Fractional Distillation: Transfer the crude ester to a dry distillation apparatus. Collect the lower-boiling impurities in a separate vial. Begin collecting the pure Ethyl 4-fluoro-3-isopropylbenzoate only when the temperature stabilizes at the expected boiling plateau[9].
References
ESTERIFICATION LAB ANSWERS - Carnaval de Rua
Prefeitura de São Paulo
Overcoming challenges with sulfuric acid catalyst in esterific
Optimizing reaction conditions for Ethyl 4-fluoro-3-isopropylbenzoate esterification
Welcome to the Technical Support Center. Synthesizing Ethyl 4-fluoro-3-isopropylbenzoate presents unique mechanistic challenges. The starting material, 4-fluoro-3-isopropylbenzoic acid, features an isopropyl group at the...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. Synthesizing Ethyl 4-fluoro-3-isopropylbenzoate presents unique mechanistic challenges. The starting material, 4-fluoro-3-isopropylbenzoic acid, features an isopropyl group at the 3-position and a fluorine atom at the 4-position. While the steric hindrance from the meta-isopropyl group is manageable, the para-fluoro substituent exerts competing electronic effects: strong inductive electron withdrawal (-I) and resonance electron donation (+R). This alters the electrophilicity of the carbonyl carbon, making standard esterification conditions prone to stalling.
As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies and self-validating protocols for the three most reliable esterification pathways.
Esterification strategy decision tree for 4-fluoro-3-isopropylbenzoic acid.
Section 1: The Acid Chloride Route (High-Yield / Irreversible)
Best for: Rapid conversion and overcoming electronic deactivation.
FAQ: Why is my acid chloride reaction with ethanol stalling or giving low yields despite complete conversion of the starting acid to the acid chloride?
Scientist's Insight (Causality):
If you are simply mixing the acid chloride with ethanol, the reaction generates stoichiometric HCl. This byproduct protonates the ethanol, drastically reducing its nucleophilicity and stalling the reaction. Furthermore, the reaction requires a nucleophilic catalyst to proceed efficiently. By adding pyridine, you achieve two critical mechanistic advantages:
Nucleophilic Catalysis : Pyridine's lone pair attacks the acyl carbon faster than ethanol does, forming a highly reactive acyl-pyridinium intermediate[1].
Acid Scavenging : Pyridine acts as a general base, trapping the HCl byproduct (forming pyridinium chloride) and ensuring ethanol remains a potent nucleophile[1].
Activation : Suspend 4-fluoro-3-isopropylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl2, 1.5 eq) dropwise at 0 °C. Add a catalytic drop of DMF to initiate Vilsmeier-Haack intermediate formation.
Reflux : Heat to 40 °C for 2 hours. Self-Validation: Quench a 10 µL aliquot in methanol; TLC should show complete conversion to the methyl ester, confirming the acid chloride is fully formed.
Concentration : Remove excess SOCl2 and DCM in vacuo to isolate the crude 4-fluoro-3-isopropylbenzoyl chloride.
Esterification : Redissolve the acid chloride in anhydrous DCM at 0 °C. Add anhydrous ethanol (2.0 eq) followed by dropwise addition of pyridine (2.0 eq).
Workup : Stir at room temperature for 1 hour. Wash the organic layer with 1M HCl (to remove pyridine), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.
Best for: Acid-sensitive downstream applications or avoiding harsh reagents like SOCl2.
FAQ: I'm using EDC and ethanol, but I'm isolating a significant amount of a highly polar byproduct instead of my ester. What went wrong?
Scientist's Insight (Causality):
You are likely observing the formation of an N-acylurea dead-end byproduct. In a Steglich esterification, the carboxylic acid reacts with the carbodiimide (e.g., EDC or DCC) to form an O-acylisourea intermediate. This intermediate is highly reactive but unstable. If the alcohol (ethanol) does not attack it rapidly, the O-acylisourea undergoes a slow 1,3-rearrangement to form a stable, unreactive N-acylurea[2][3].
To prevent this, you must add 4-Dimethylaminopyridine (DMAP). DMAP is a stronger nucleophile than ethanol; it rapidly attacks the O-acylisourea to form an active acyl-pyridinium species, completely outcompeting the 1,3-rearrangement. Ethanol then attacks this intermediate to yield the ester, regenerating the DMAP catalyst[2][3].
DMAP catalytic cycle preventing N-acylurea dead-ends in Steglich esterification.
Self-Validating Protocol: Steglich Esterification
Initialization : Dissolve 4-fluoro-3-isopropylbenzoic acid (1.0 eq) and anhydrous ethanol (1.5 eq) in anhydrous DCM at 0 °C.
Catalyst Addition : Add DMAP (0.1 eq). Crucial step: Do not omit DMAP, or the yield will plummet.
Coupling Agent : Add EDC-HCl (1.2 eq) portion-wise to control the exotherm.
Reaction : Allow the mixture to warm to room temperature and stir for 12 hours. Self-Validation: The reaction should maintain a clear solution. Unlike DCC (which forms insoluble DCU), EDC forms a water-soluble urea byproduct, keeping the organic phase homogeneous.
Workup : Wash with water, 0.5M HCl, and brine. Dry over MgSO4 and concentrate.
Section 3: Fischer Esterification (The Baseline Method)
Best for: Large-scale synthesis where reagent cost is the primary concern.
FAQ: The reaction reaches 60% conversion and stops, even after 24 hours of reflux. How do I push it to completion?
Scientist's Insight (Causality):
Fischer esterification is a classic equilibrium process. The acid-catalyzed reaction between 4-fluoro-3-isopropylbenzoic acid and ethanol produces the ester and water. As water accumulates, the reverse reaction (ester hydrolysis) accelerates until equilibrium is reached[4]. To drive the reaction to 100% conversion, you must exploit Le Chatelier's principle by either using a massive excess of ethanol (acting as both reactant and solvent) or by actively removing water from the system[4].
Preparation : In a microwave-safe sealed vessel, combine 4-fluoro-3-isopropylbenzoic acid (1.0 eq) with a large excess of absolute ethanol (10-20 eq).
Catalysis : Add concentrated H2SO4 (0.1 eq) or p-Toluenesulfonic acid (TsOH, 0.1 eq). Add activated 3Å molecular sieves to sequester water as it forms.
Irradiation : Heat the sealed vessel in a microwave reactor at 120 °C for 30 minutes. The sealed environment prevents ethanol loss and allows superheating, drastically reducing the reaction time from 24 hours to minutes[5].
Workup : Filter off the molecular sieves. Concentrate the mixture to remove excess ethanol. Dilute with ethyl acetate and wash extensively with saturated NaHCO3 to neutralize the acid catalyst. Self-Validation: Cessation of CO2 gas evolution during the NaHCO3 wash confirms complete neutralization.
Q1: What drives the hydrolysis of Ethyl 4-fluoro-3-isopropylbenzoate during storage, and how can I identify it?
Technical Support Center: Stabilizing Ethyl 4-fluoro-3-isopropylbenzoate Against Hydrolysis Overview Ethyl 4-fluoro-3-isopropylbenzoate is a highly valuable building block in pharmaceutical development and materials scie...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Stabilizing Ethyl 4-fluoro-3-isopropylbenzoate Against Hydrolysis
Overview
Ethyl 4-fluoro-3-isopropylbenzoate is a highly valuable building block in pharmaceutical development and materials science. However, as an ester, it is inherently susceptible to hydrolytic degradation. This troubleshooting guide provides researchers with field-proven, self-validating protocols to control moisture, optimize storage parameters, and ensure the long-term chemical integrity of this reagent.
A1: Hydrolysis is the cleavage of the ester bond by water, yielding 4-fluoro-3-isopropylbenzoic acid and ethanol. This reaction is thermodynamically favorable and is kinetically accelerated by trace acids or bases left over from synthesis[1]. The presence of the electron-withdrawing fluorine atom on the aromatic ring slightly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water.
You can identify hydrolysis by monitoring the appearance of the carboxylic acid via HPLC, detecting a shift in pH (becoming more acidic), or noting the characteristic odor of ethanol in the headspace.
Mechanistic pathway of Ethyl 4-fluoro-3-isopropylbenzoate hydrolysis.
Q2: What are the best practices for moisture control to prevent this degradation?
A2: The most critical factor in preventing ester hydrolysis is the rigorous exclusion of water[2]. Because water solubility in organic esters can be significant, atmospheric moisture must be blocked, and dissolved water must be actively scavenged.
Relying solely on refrigeration is insufficient because cold liquids readily condense atmospheric humidity. Instead, a dual-action approach using inert gas and molecular sieves is required.
Table: Comparison of Desiccants and Storage Conditions for Esters
Storage Method / Additive
Mechanism of Action
Water Removal Efficiency
Recommendation for Esters
3A Molecular Sieves
Size-exclusion adsorption (3Å pores)
Reduces water to < 1 ppm
Highly Recommended ; traps water (2.65 Å) but excludes bulky esters[3][4].
Silica Gel
Surface adsorption
Reduces water to ~10-50 ppm
Not recommended for direct liquid contact; lower capacity.
Argon Blanket
Headspace displacement
Prevents atmospheric ingress
Highly Recommended ; Argon is denser than air, forming a protective layer[5].
4°C Storage
Kinetic suppression
Lowers hydrolysis rate
Recommended ; must warm to RT before opening to prevent condensation[6].
Q3: How do I properly prepare and store a new batch of Ethyl 4-fluoro-3-isopropylbenzoate?
A3: To create a self-validating, moisture-free storage system, follow this standardized protocol. This workflow ensures that both dissolved moisture and atmospheric humidity are neutralized, preserving the reagent indefinitely.
Step-by-Step Inert Storage Protocol:
Preparation of Sieves: Activate 3A molecular sieves by heating them in a vacuum oven at 200°C–300°C for 24 hours[4]. Allow them to cool in a desiccator under an inert atmosphere.
Aliquoting: Transfer the Ethyl 4-fluoro-3-isopropylbenzoate into amber glass vials (to prevent any potential photolytic degradation) containing the activated 3A molecular sieves (typically 5-10% w/v).
Argon Purging: Insert a needle connected to a gentle Argon line into the vial. Purge the headspace for 30–60 seconds. Argon’s high density will force the lighter, moist air out of the vial[5].
Sealing: Immediately seal the vial using a PTFE-faced rubber liner and a tightly screwed cap (e.g., Sure/Seal™ technology)[7]. The PTFE layer is chemically inert and highly impermeable to moisture.
Storage: Place the sealed vials in a secondary container (like a desiccator box) and store at 4°C.
Retrieval (Critical Step): Before use, allow the vial to warm completely to room temperature before opening. Opening a cold vial will cause instant condensation of atmospheric moisture into the ester, immediately introducing the water you tried to avoid[6].
Workflow for the preparation and inert storage of moisture-sensitive esters.
Q4: My ester has been stored at room temperature for months, and I suspect hydrolysis. How can I troubleshoot and salvage it?
A4: If the ester was exposed to elevated temperatures or humidity, hydrolysis may have already begun. Because the reaction generates a carboxylic acid, the process becomes auto-catalytic (the acid byproduct accelerates further hydrolysis).
Diagnostics: Run an HPLC or GC-MS analysis to quantify the presence of 4-fluoro-3-isopropylbenzoic acid.
Salvage (Purification): If the degradation is minor (<5%), you can wash the organic layer with a mild, cold aqueous base (e.g., 5% NaHCO3). This deprotonates the carboxylic acid byproduct, extracting it into the aqueous phase while leaving the ester in the organic phase. Dry the organic phase thoroughly over anhydrous MgSO4, filter, and then immediately apply the 3A molecular sieve and Argon storage protocol described in Q3.
Chemical Stabilizers: For bulk formulated products where absolute analytical purity is less critical than physical stability, consider adding carbodiimides. Carbodiimides act as highly effective acid scavengers, reacting with the newly formed carboxylic acid to prevent it from auto-catalyzing further ester hydrolysis[8].
References
"Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance." carbodiimide.com.
"Technical Support Center: Enhancing the Stability of Unsaturated Ester Compounds." benchchem.com.
"Preventing the hydrolysis of isoamyl propionate during storage." benchchem.com.
"Essential Guide: Molecular Sieves for Water Removal." jalonzeolite.com.
"Adsorptive Water Removal from Dichloromethane and Vapor-Phase Regeneration of a Molecular Sieve 3A Packed Bed." nih.gov.
"Store under Argon." reddit.com.
"Preservation of Moisture-Sensitive Chemical Reagents." sigmaaldrich.com.
"Storage of air and temperature sensitive reagents." stackexchange.com.
Solvent selection for Ethyl 4-fluoro-3-isopropylbenzoate crystallization
Topic: Solvent Selection for Ethyl 4-fluoro-3-isopropylbenzoate (CAS: 1112179-21-1) Welcome to the Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Solvent Selection for Ethyl 4-fluoro-3-isopropylbenzoate (CAS: 1112179-21-1)
Welcome to the Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals tasked with developing scalable, high-purity crystallization processes for Ethyl 4-fluoro-3-isopropylbenzoate . As a lipophilic, fluorinated aromatic ester, this intermediate presents unique thermodynamic challenges—most notably a high propensity for liquid-liquid phase separation (LLPS).
This guide synthesizes thermodynamic principles, regulatory frameworks, and field-proven methodologies to help you design a robust, self-validating crystallization workflow.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does my product "oil out" instead of crystallizing, and what is the mechanistic cause?A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution crosses the binodal curve (the liquid-liquid coexistence boundary) before it intersects the solid-liquid solubility curve [2]. Because Ethyl 4-fluoro-3-isopropylbenzoate possesses a highly lipophilic isopropyl group and an ester linkage, it has a relatively low melting point and high solubility in organic media. When subjected to high supersaturation in a poor solvent (e.g., rapid cooling in aqueous mixtures), the thermodynamic drive favors the separation of a solute-rich liquid phase rather than an ordered solid lattice.
Solution: You must shift the thermodynamic pathway. Switch to a solvent system with a higher affinity for the ester to raise the cloud point above the crystallization temperature, and introduce seed crystals within the Metastable Zone Width (MSZW) to force heterogeneous nucleation before the spinodal decomposition boundary is reached [3].
Q2: How do I balance yield, impurity rejection, and regulatory compliance when selecting a solvent?A: Yield is dictated by the temperature coefficient of solubility, while purity relies on the differential solubility between the target compound and its synthetic impurities. However, any solvent chosen must comply with the ICH Q3C (R8) Guidelines on Impurities [1].
Solution: You must strictly avoid Class 1 solvents (e.g., Benzene) due to unacceptable toxicities. Limit the use of Class 2 solvents (e.g., Methanol, Toluene). Your process should be engineered around Class 3 solvents (e.g., Isopropanol, Ethyl Acetate, Heptane), which possess Permitted Daily Exposures (PDE) of ≥50 mg/day and pose the lowest risk to human health [4].
Q3: What is the optimal solvent system for Ethyl 4-fluoro-3-isopropylbenzoate?A: Based on its dielectric constant and lipophilicity, a cooling crystallization in Isopropanol (IPA) or an antisolvent crystallization using Ethyl Acetate (primary solvent) and Heptane (antisolvent) are the most robust choices. These Class 3 systems provide a steep solubility curve, allowing for high dissolution at elevated temperatures (e.g., 60°C) and excellent yield upon controlled cooling to 5°C, while effectively rejecting polar impurities into the mother liquor.
Part 2: Solvent Selection Matrix
The following table summarizes the quantitative data and regulatory classifications for potential crystallization solvents for this specific ester.
Solvent Name
ICH Q3C Class
Boiling Point (°C)
Suitability for Ethyl 4-fluoro-3-isopropylbenzoate
Risk of LLPS (Oiling Out)
Isopropanol (IPA)
Class 3
82.0
High (Excellent for cooling crystallization)
Low
Ethyl Acetate (EtOAc)
Class 3
77.1
High (Excellent primary solvent)
Low
Heptane
Class 3
98.4
High (Excellent antisolvent paired with EtOAc)
Moderate
Methanol
Class 2
64.7
Moderate (Restricted use; high toxicity)
High
Toluene
Class 2
110.6
Low (Solubility too high; difficult to isolate)
Low
Water
N/A
100.0
Low (Extreme antisolvent; forces rapid LLPS)
Critical
Part 3: Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system . The outputs of the physical experiment must be cross-verified with analytical instrumentation to confirm thermodynamic equilibrium.
Objective: Map the solid-liquid solubility curve and identify the metastable zone to prevent LLPS.
Gravimetric Preparation: In a 50 mL jacketed crystallizer equipped with overhead stirring, suspend 5.0 g of crude Ethyl 4-fluoro-3-isopropylbenzoate in 20 mL of Isopropanol.
Polythermal Dissolution: Heat the suspension at a controlled rate of 0.5°C/min until complete dissolution is observed visually (Clear Point). Record this temperature.
Nucleation Point Determination: Cool the clear solution at 0.5°C/min until the first appearance of crystals (Cloud Point). The temperature difference between the Clear Point and Cloud Point defines your MSZW.
Self-Validation Step (HPLC): Hold the suspension at the Cloud Point for 2 hours to reach equilibrium. Extract a filtered aliquot of the supernatant and analyze it via HPLC. The calculated concentration must match the theoretical solubility limit at that temperature. If it deviates, the system is in a kinetic trap (likely LLPS) rather than thermodynamic equilibrium.
Objective: Execute a scalable, high-purity crystallization while bypassing the oiling-out phase.
Dissolution: Dissolve the ester in Isopropanol at 10% (w/v) at 60°C. Stir at 250 RPM until clear.
Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated receiving vessel to remove foreign particulates that could cause uncontrolled primary nucleation.
Controlled Cooling: Cool the solution to 45°C (a temperature verified in Protocol 1 to be exactly halfway into the MSZW).
Seeding & Aging: Introduce 1% (w/w) of pure Ethyl 4-fluoro-3-isopropylbenzoate seed crystals. Hold the temperature isothermally at 45°C for 60 minutes to allow the seeds to consume the supersaturation, building the crystal lattice and bypassing the binodal curve.
Final Cooling & Isolation: Cool the slurry to 5°C at a slow rate of 0.2°C/min. Filter the resulting suspension and wash the wet cake with 1 volume of cold Isopropanol.
Self-Validation Step (PXRD): Perform Powder X-Ray Diffraction (PXRD) on the dried cake. The diffractogram must perfectly match the reference pattern of the seed crystals, validating that amorphous precipitation (LLPS) was successfully avoided and polymorphic purity was maintained.
Part 4: Process Visualization
Figure 1: Decision matrix and workflow for crystallization solvent selection.
Figure 2: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out) during crystallization.
References
Therapeutic Goods Administration (TGA) / ICH. "ICH guideline Q3C (R8) on impurities: guideline for residual solvents." TGA.gov.au. URL:[Link]
Yang, D. H., et al. "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357." Crystal Growth & Design, ACS Publications, 2024. URL:[Link]
Tung, H.-H., Paul, E. L., Midler, M., McCauley, J. A. "Crystallization of Organic Compounds: An Industrial Perspective." John Wiley & Sons, 2009. URL:[Link]
Food and Drug Administration (FDA). "Q3C(R8) Impurities: Guidance for Residual Solvents." FDA.gov. URL:[Link]
Reference Data & Comparative Studies
Validation
Comparative Structural Elucidation: 1H and 13C-NMR Spectra Reference for Ethyl 4-fluoro-3-isopropylbenzoate
In modern drug development and agrochemical synthesis, the strategic incorporation of fluorine atoms and bulky alkyl groups (such as isopropyl) is a proven methodology to enhance metabolic stability and modulate lipophil...
Author: BenchChem Technical Support Team. Date: April 2026
In modern drug development and agrochemical synthesis, the strategic incorporation of fluorine atoms and bulky alkyl groups (such as isopropyl) is a proven methodology to enhance metabolic stability and modulate lipophilicity. Ethyl 4-fluoro-3-isopropylbenzoate (CAS: 1112179-21-1) serves as a critical building block in these campaigns.
This guide provides an objective, comparative reference for the
1
H-NMR and
13
C-NMR spectral elucidation of Ethyl 4-fluoro-3-isopropylbenzoate. By comparing its spectral signature against its structural analogs—Ethyl 4-fluorobenzoate and Ethyl 3-isopropylbenzoate —we highlight the complex steric and electronic interplay that defines its analytical profile.
Comparative Overview: Symmetry and Spin Systems
The structural elucidation of substituted benzoates relies heavily on identifying the symmetry (or lack thereof) within the aromatic region. The addition of an isopropyl group to the 3-position of a 4-fluorobenzoate scaffold fundamentally alters the spin-spin coupling network.
Compound
Aromatic Spin System
Key Spectral Feature
Structural Causality
Ethyl 4-fluorobenzoate
AA'XX'
Two symmetric multiplets (~8.05 ppm, ~7.10 ppm).
The para-substitution creates a plane of symmetry. The
19
F nucleus couples equally to both ortho protons[1].
Ethyl 3-isopropylbenzoate
AMQX
Complex overlapping multiplets; broad singlets.
Lacks the strong scalar coupling of fluorine. The isopropyl group induces mild steric deshielding on the adjacent H-2 proton.
Ethyl 4-fluoro-3-isopropylbenzoate
AMX
Three distinct, well-resolved signals (dd, ddd, dd).
Symmetry is broken. The
3JHF
and
4JHF
couplings uniquely split the H-5, H-6, and H-2 protons, providing a self-validating structural map.
Causality Insight: The bulky isopropyl group at C-3 forces a break in the electronic symmetry of the aromatic ring. It exerts a steric compression effect on the adjacent C-F bond, which can subtly alter the
2JCF
coupling constants compared to unsubstituted fluorobenzenes, as detailed in studies on[2].
Quantitative Spectral Reference Data
The following tables provide the expected high-resolution NMR data for Ethyl 4-fluoro-3-isopropylbenzoate, synthesized from empirical coupling rules and comparative analog data.
Expertise Note: The H-5 proton is highly diagnostic. It sits ortho to the fluorine atom, resulting in a massive
3JHF
coupling (~9.5 Hz) that is nearly identical to its ortho
3JHH
coupling with H-6 (~8.5 Hz), often causing it to appear as an apparent triplet (or a distinct doublet of doublets) at ~7.05 ppm.
To accurately resolve the fine
4JHF
couplings (which are often
≤
5 Hz), the NMR sample preparation and acquisition must follow a rigorous, self-validating protocol. Poor shimming or paramagnetic interference will obliterate these critical diagnostic peaks.
Step-by-Step Methodology
Sample Preparation: Dissolve 20–50 mg of Ethyl 4-fluoro-3-isopropylbenzoate in exactly 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v TMS.
Causality: As outlined in the [3], a volume of 0.6 mL ensures a solution height of ~40 mm in a standard 5 mm tube. Volumes below this threshold cause magnetic susceptibility gradients at the air/liquid interface, resulting in broad, asymmetric line shapes that mask fine fluorine couplings.
Degassing: Subject the NMR tube to a gentle Nitrogen (N
2
) flush or three freeze-pump-thaw cycles.
Causality: Dissolved oxygen is paramagnetic and accelerates
T2
transverse relaxation. Removing oxygen sharpens the spectral lines, which is mandatory for resolving the
4JHF
splitting on the H-2 and H-6 protons[4].
1
H-NMR Acquisition: Insert the sample into the spectrometer (e.g., 400 MHz or higher). Lock onto the deuterium signal of CDCl
3
and perform rigorous automated and manual shimming (Z1-Z4). Acquire using a standard 30° pulse (zg30) with a relaxation delay (
D1
) of at least 2.0 seconds.
13
C-NMR Acquisition: Acquire using a proton-decoupled sequence (zgpg30). Because the
19
F nucleus splits the carbon signals (distributing the signal intensity across doublets), the signal-to-noise (S/N) ratio for fluorinated carbons is inherently lower. Increase the number of scans to
≥
512 and extend the
D1
delay to 3.0 seconds to ensure full relaxation of the quaternary C-4 and C-1 carbons[5].
Structural Elucidation Workflow
The following diagram maps the logical progression of the NMR analytical workflow, demonstrating how multi-nuclear data converges to confirm the structure of Ethyl 4-fluoro-3-isopropylbenzoate.
Caption: Logical workflow for the multi-nuclear NMR structural elucidation of fluorinated benzoates.
References
Weizmann Institute of Science. "Sample Preparation & NMR Tubes | Chemical Research Support." Weizmann Institute of Science.[Link]
Contreras, R. H., et al. "Substituent Effects on Scalar 2J(19F,19F) and 3J(19F,19F) NMR Couplings: A Comparison of SOPPA and DFT Methods." The Journal of Physical Chemistry A, ACS Publications.[Link]
University College London (UCL). "Sample Preparation | Faculty of Mathematical & Physical Sciences." UCL NMR Facility.[Link]
Magnetic Resonance Research Center. "BRUKER NMR TRAINING." University of Notre Dame.[Link]
LookChem. "Cas 451-46-7, Ethyl 4-fluorobenzoate Chemical Properties and Synthesis." LookChem Database.[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Analytical Context
Ethyl 4-fluoro-3-isopropylbenzoate (C₁₂H₁₅FO₂, MW: 210.24 g/mol ) is a highly functionalized aromatic ester frequently utilized as a critical building block in pharmaceutical synthesis and agrochemical development. Accurate structural elucidation and trace-level quantification of this intermediate are paramount for process chemistry and impurity profiling.
This guide provides an objective, data-driven comparison of the two premier analytical platforms for characterizing this molecule: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) . By dissecting the distinct fragmentation mechanisms (hard vs. soft ionization), researchers can select the optimal self-validating protocol for their specific analytical workflows.
Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra
As application scientists, we must look beyond mere mass-to-charge (m/z) matching and understand the thermodynamic drivers of gas-phase dissociation. The ionization technique dictates whether the molecule undergoes radical-driven cleavage or even-electron neutral losses[1].
GC-EI-MS (70 eV): Hard Ionization and Radical Cleavage
Under standard 70 eV electron ionization, Ethyl 4-fluoro-3-isopropylbenzoate forms a high-energy odd-electron molecular ion ([M]⁺• at m/z 210)[2]. The excess internal energy drives rapid fragmentation through predictable pathways characteristic of alkyl benzoates[3]:
Alpha-Cleavage (Base Peak Formation): The most thermodynamically favorable pathway is the homolytic cleavage of the ester C-O bond, expelling an ethoxy radical (•OCH₂CH₃, 45 Da). This yields a highly resonance-stabilized acylium ion (4-fluoro-3-isopropylbenzoyl cation) at m/z 165 [3].
McLafferty Rearrangement: The presence of a γ-hydrogen on the ethyl ester allows for a six-membered transition state, resulting in the expulsion of neutral ethylene (C₂H₄, 28 Da) to form the benzoic acid radical cation at m/z 182 [3].
Isopropyl Group Cleavage: The acylium ion (m/z 165) can undergo further secondary fragmentation, losing a methyl radical (•CH₃, 15 Da) from the isopropyl moiety to yield a cation at m/z 150 , or losing carbon monoxide (CO, 28 Da) to form the aryl cation at m/z 137 .
EI-MS Fragmentation Pathway of Ethyl 4-fluoro-3-isopropylbenzoate (70 eV).
LC-ESI-MS/MS (CID): Soft Ionization and Even-Electron Rules
In positive electrospray ionization (+ESI), the molecule is protonated at the ester carbonyl oxygen to form an even-electron precursor ion ([M+H]⁺ at m/z 211)[4]. During Collision-Induced Dissociation (CID) in a triple quadrupole or Q-TOF system, fragmentation strictly follows the "even-electron rule," favoring the loss of neutral molecules rather than radicals[1]:
Neutral Loss of Ethanol: The protonated ester undergoes a charge-directed inductive cleavage, expelling neutral ethanol (CH₃CH₂OH, 46 Da) to form the acylium ion at m/z 165 [4].
Secondary Neutral Losses: The m/z 165 ion subsequently loses neutral carbon monoxide (CO, 28 Da) to form the m/z 137 aryl cation, or neutral propene (C₃H₆, 42 Da) from the isopropyl group to yield m/z 123 [1].
Platform Performance Comparison
When selecting a platform, GC-MS excels in structural confirmation via library matching, while LC-MS/MS provides superior sensitivity and specificity for quantification in complex biological or reaction matrices.
Analytical Parameter
GC-EI-MS (Single Quadrupole)
LC-ESI-MS/MS (Triple Quadrupole)
Ionization Mode
Electron Ionization (70 eV)
Positive Electrospray (+ESI)
Precursor Ion
m/z 210 ([M]⁺•)
m/z 211 ([M+H]⁺)
Primary Fragment (Base Peak)
m/z 165 (Acylium ion)
m/z 165 (Acylium ion)
Secondary Fragments
m/z 182, 150, 137
m/z 137, 123
Sensitivity (LOD)
~10-50 ng/mL
~0.1-1 ng/mL
Matrix Suitability
Volatile matrices, organic solvents
Aqueous/biological matrices, plasma
Primary Application
Structural elucidation, purity profiling
Trace quantification, PK/PD studies
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. System suitability must be confirmed using the specific m/z ratios and retention behaviors outlined below.
Protocol A: GC-EI-MS Structural Profiling
Objective: Confirm the identity and purity of synthesized Ethyl 4-fluoro-3-isopropylbenzoate.
Sample Preparation: Dissolve the standard in GC-grade hexane or ethyl acetate to a final concentration of 10 µg/mL.
Chromatographic Separation:
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).
Injection: 1 µL, Split ratio 10:1, Injector temperature 250°C.
Mass Spectrometry Parameters:
Ion Source Temp: 230°C.
Quadrupole Temp: 150°C.
Scan Range: m/z 40 to 300.
Validation Check: Ensure the isotopic pattern of the molecular ion (m/z 210) aligns with the theoretical distribution for C₁₂H₁₅FO₂. The base peak must be m/z 165.
Objective: Quantify Ethyl 4-fluoro-3-isopropylbenzoate in complex reaction mixtures or biological fluids.
Sample Preparation: Perform protein precipitation (if biological) using 3 volumes of cold acetonitrile. Centrifuge at 14,000 rpm for 10 min. Dilute the supernatant 1:1 with mobile phase A.
Validation Check: The ratio of the quantifier to qualifier transition peak areas must remain constant (±20%) across the calibration curve (0.5 to 500 ng/mL).
LC-ESI-MS/MS Analytical Workflow for Trace Quantification.
Application Scientist's Recommendation
For synthetic chemists verifying reaction completion or structural integrity, GC-EI-MS is the gold standard due to its library-searchable, highly reproducible hard-ionization spectra[2]. However, for drug development professionals conducting pharmacokinetic (PK) profiling or trace impurity analysis, LC-ESI-MS/MS is mandatory. The transition from m/z 211 to 165 provides a highly specific and sensitive Multiple Reaction Monitoring (MRM) channel that completely bypasses matrix interference[1].
References
NIST Chemistry WebBook. Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in: EI mass spectra. National Institute of Standards and Technology. 3
PubChem. Isopropyl Benzoate | CID 13654 - GC-MS Spectral Information. National Institutes of Health. 2
PubMed Central (PMC). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. National Institutes of Health.4
ResearchGate. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.1
A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency for the Synthesis of Ethyl 4-fluoro-3-isopropylbenzoate
Introduction Ethyl 4-fluoro-3-isopropylbenzoate is a substituted aromatic ester whose scaffold is of significant interest to researchers in medicinal chemistry and materials science. The precise arrangement of its functi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Ethyl 4-fluoro-3-isopropylbenzoate is a substituted aromatic ester whose scaffold is of significant interest to researchers in medicinal chemistry and materials science. The precise arrangement of its functional groups—a fluorine atom, an isopropyl group, and an ethyl ester—necessitates a robust and efficient synthetic strategy. The choice of catalytic system is paramount, directly influencing yield, purity, cost, and environmental impact.
This guide provides an in-depth comparison of various catalytic methodologies for the synthesis of this target molecule. We will dissect the synthesis into two primary stages: the formation of the core intermediate, 4-fluoro-3-isopropylbenzoic acid , and its subsequent esterification. By evaluating competing catalytic pathways through the lens of established efficiency metrics, this document aims to empower researchers, scientists, and drug development professionals to select the optimal synthetic route tailored to their specific objectives, whether for small-scale library synthesis or large-scale manufacturing.
Section 1: Overview of Synthetic Strategies
The synthesis of Ethyl 4-fluoro-3-isopropylbenzoate can be approached through several distinct strategic disconnections. The primary challenge lies in the regioselective construction of the 1,2,4-trisubstituted benzene ring. The choice of which bond to form catalytically dictates the entire process. Below is a logical workflow outlining the principal routes that will be benchmarked in this guide.
Caption: Primary retrosynthetic pathways for Ethyl 4-fluoro-3-isopropylbenzoate.
Section 2: Synthesis of the Core Intermediate: 4-Fluoro-3-isopropylbenzoic Acid
The formation of the substituted benzoic acid core is the most critical phase, offering the greatest potential for catalytic optimization. We will compare three major catalytic approaches.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance.[1][2] This pathway involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate.[3]
Causality for Selection: This method is chosen for its high predictability and modularity. It allows for the convergent assembly of the core from two readily available fragments, often resulting in high yields under mild conditions.[1] The catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, is well-understood, facilitating troubleshooting and optimization.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (e.g., ethyl 4-bromo-2-fluorobenzoate) (1.0 eq.), isopropylboronic acid (1.2-1.5 eq.), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%).
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
Solvent and Base Addition: Add a degassed solvent mixture (e.g., Toluene/H₂O or Dioxane/H₂O, typically in a 4:1 to 10:1 ratio) followed by a degassed aqueous solution of a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
Reaction Execution: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C).
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
Work-up: Upon completion, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).[5] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling
Catalyst System
Ligand
Base
Solvent
Temp (°C)
Typical Yield (%)
Key Advantages
Pd(OAc)₂
SPhos
K₃PO₄
Toluene/H₂O
100
85-95
High turnover, good for sterically hindered substrates.
Highly active for challenging couplings, including aryl chlorides.
Note: Yields are representative for similar biaryl syntheses and may require optimization for this specific substrate.
Method 2: Grignard Reagent Carbonation
This classic organometallic approach involves forming a highly nucleophilic Grignard reagent from an aryl halide, which then attacks carbon dioxide (dry ice) to form a carboxylate salt. Subsequent acidic work-up yields the desired carboxylic acid.
Causality for Selection: This method is often highly cost-effective, utilizing inexpensive magnesium and carbon dioxide.[7] For large-scale synthesis where cost is a primary driver, it remains a compelling option despite its operational challenges.
Experimental Protocol: Grignard Carbonation
Glassware and Reagent Preparation: Ensure all glassware is rigorously oven-dried and assembled under an inert atmosphere. All solvents (e.g., anhydrous diethyl ether or THF) must be anhydrous.
Grignard Formation: Place magnesium turnings (1.2 eq.) in a flask. Add a solution of the aryl halide (e.g., 1-bromo-4-fluoro-2-isopropylbenzene) (1.0 eq.) in anhydrous ether dropwise. A crystal of iodine may be needed to initiate the reaction. The reaction is exothermic and should be controlled with a water bath.
Carbonation: In a separate flask, place an excess of crushed dry ice. Once the Grignard reagent formation is complete, transfer it via cannula onto the dry ice with vigorous stirring.[8]
Work-up and Purification: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. Slowly add dilute HCl (aq.) to quench the reaction and protonate the benzoate salt.[9] Extract the product with an organic solvent, wash with water, dry, and concentrate. The product can often be purified by recrystallization.
Method 3: Directed C-H Functionalization
A more modern and atom-economical approach is the direct functionalization of a C-H bond.[10] In this strategy, a transition metal catalyst (e.g., based on Ru, Ir, or Pd) can selectively activate a C-H bond ortho to a directing group—in this case, the carboxylic acid of 4-fluorobenzoic acid—to introduce the isopropyl group.
Causality for Selection: This route is benchmarked for its high "green chemistry" potential.[11] It avoids the synthesis of pre-functionalized starting materials like organoborons or Grignard reagents, reducing step count and waste generation.[10]
Conceptual Protocol: A typical reaction would involve heating 4-fluorobenzoic acid with an isopropyl source (e.g., isopropenyl acetate or an isopropyl halide) in the presence of a transition metal catalyst (e.g., [Ru(p-cymene)Cl₂]₂) and a silver salt co-catalyst.[12] The carboxylate group directs the metal to the ortho C-H bond, which is then functionalized. While highly promising, this route may require significant optimization to achieve high regioselectivity and yield for this specific substrate.
Section 3: Catalytic Esterification
The final step is the conversion of the carboxylic acid to its ethyl ester. Fischer-Speier esterification is the most common and direct method.
Causality for Selection: Fischer esterification is a robust, scalable, and economical process that uses readily available and inexpensive bulk reagents (ethanol and a mineral acid catalyst).[13]
Experimental Protocol: Fischer Esterification
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-3-isopropylbenzoic acid (1.0 eq.) in a large excess of absolute ethanol (which acts as both reagent and solvent).
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 1-5 mol%) to the solution.
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) for 4-12 hours. The reaction is an equilibrium; using excess ethanol drives it towards the product.[14]
Monitoring: Monitor the disappearance of the starting carboxylic acid by TLC.
Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid. Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.
Purification: The product is often pure enough for use, but can be further purified by distillation or column chromatography if necessary.
Section 4: Benchmarking Catalytic Efficiency
To objectively compare these synthetic routes, we must use quantitative metrics beyond simple percentage yield.[15]
Atom Economy (AE): (MW of desired product / Σ MW of all reactants) x 100%. Measures how many atoms from the reactants are incorporated into the final product.
Reaction Mass Efficiency (RME): (Mass of isolated product / Σ Mass of all reactants) x 100%. Provides a more practical measure by incorporating the actual yield.[15]
Process Simplicity: A qualitative measure of operational complexity, including sensitivity to air/moisture and purification requirements.
Caption: Decision matrix for selecting a synthetic route based on project priorities.
Table 2: Overall Efficiency Comparison of Synthetic Routes
Metric
Route A: Suzuki + Fischer
Route C: Grignard + Fischer
Route B: C-H Func. + Fischer
Overall Yield (Est.)
High (75-85%)
Moderate-High (65-80%)
Variable (Potentially 50-80%)
Atom Economy
Moderate
Moderate-High
High
Process Simplicity
Moderate (inert gas, purification)
Low (strict anhydrous, exothermic)
Moderate (catalyst screening)
Catalyst Cost
High (Palladium, Ligands)
Low (Magnesium)
High (Ruthenium/Iridium)
Key Advantage
High reliability and substrate scope
Very low reagent cost
Highest atom & step economy
Key Disadvantage
Catalyst cost, metal waste
Strict reaction control needed
Requires significant optimization
Conclusion and Recommendations
There is no single "best" catalytic method for the synthesis of Ethyl 4-fluoro-3-isopropylbenzoate; the optimal choice is dictated by the specific goals of the research or manufacturing campaign.
For Rapid Synthesis and Broad Applicability (Medicinal Chemistry): The Suzuki-Miyaura coupling route is highly recommended. Its reliability, tolerance of diverse functional groups, and well-established protocols make it ideal for quickly generating analogs and ensuring consistent results.[1]
For Large-Scale, Cost-Driven Production (Process Chemistry): The Grignard carbonation route warrants serious consideration. Despite its stringent operational requirements, the low cost of starting materials provides a significant economic advantage at scale.
For Sustainable and Future-Oriented Synthesis (Academic & Green Chemistry):Directed C-H functionalization represents the most forward-thinking approach. While currently requiring more intensive development, its superior atom and step economy align with the principles of green chemistry and offer a pathway to more efficient processes in the future.[10][11]
This guide has provided the foundational data and experimental frameworks to benchmark these competing catalytic systems. The final selection should be made after careful consideration of the resources, timelines, and ultimate goals of your project.
References
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing).
Catalytic Efficiency: Organic Chemistry Study Guide |... - Fiveable.
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - Rsc.org.
Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromoanisole - Benchchem.
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis - Purdue e-Pubs.
Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions | Journal of Chemical Education - ACS Publications.
Buchwald–Hartwig amination - Wikipedia.
Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
Palladium-Catalyzed Substitution and Cross-Coupling of Benzylic Fluorides | Organic Letters - ACS Publications.
'SIGNIFICANT GREEN CHEMISTRY METRICS: ROLE OF ATOM ECONOMY AND REACTION MASS EFFICIENCY IN CHEMICAL PROCESS'. - JETIR.org.
Atom Efficiency and Catalysis in Organic Synthesis - ResearchGate.
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman.
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
Catalytic Efficiency: Equation & Formula | Vaia.
Green chemistry metrics for organic synthetic chemistry - OuluREPO.
Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid - Benchchem.
Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid - Benchchem.
Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling.
GRIGNARD REACTION – Synthesis of Benzoic Acid.
Grignard Reaction - Synthesis of Substituted Benzoic Acids - OpenBU.
Application Notes and Protocols for the Scale-up Synthesis of 4-Fluoro-3-hydroxybenzoic Acid - Benchchem.
Preparation of the Grignard reagent, phenylmagnesium bromide.
organic synthesis: benzoic acid via a grignard reaction.
Ruthenium-Catalyzed C–H Functionalization of Benzoic Acids with Allyl Alcohols: A Controlled Reactivity Switch between C–H Alkenylation and C–H Alkylation Pathways | Organic Letters - ACS Publications.
C–H Bond Functionalization of Benzoic Acid: Catalytic Synthesis of 2-Hydroxy-6H-benzo[c]chromen-6-ones Using (Cp*IrCl2)2 | Organometallics - ACS Publications.
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - The Royal Society of Chemistry.
(PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate.
C–H Activation Catalysts - Sigma-Aldrich.
Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates - PMC - NIH.
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company.
Heterogeneous Metal-catalyzed C-H Functionalization Reactions: The Environmentally Benign Pathway for Industrial Applications - NanoWorld Journal.
common side reactions in the synthesis of substituted benzoic acids - Benchchem.
Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid.
Ethyl 4-fluorobenzoate synthesis - ChemicalBook.
Suzuki Coupling - Organic Chemistry Portal.
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing.
Gas Chromatography Retention Times for Ethyl 4-fluoro-3-isopropylbenzoate: A Comprehensive Comparison Guide
Target Audience: Analytical Chemists, Process Researchers, and Drug Development Professionals When optimizing gas chromatography (GC) methods for fluorinated aromatic building blocks, relying solely on absolute retention...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Process Researchers, and Drug Development Professionals
When optimizing gas chromatography (GC) methods for fluorinated aromatic building blocks, relying solely on absolute retention times (
tR
) is a flawed strategy. Absolute times fluctuate based on column age, carrier gas velocity, and oven calibration. To establish a robust, self-validating analytical method for Ethyl 4-fluoro-3-isopropylbenzoate (CAS: 1112179-21-1) , analysts must utilize system-independent metrics such as the Linear Retention Index (LRI) and understand the structure-property relationships that dictate chromatographic behavior[1].
This guide objectively compares the chromatographic performance of Ethyl 4-fluoro-3-isopropylbenzoate against structurally similar alternatives, providing the mechanistic causality and standardized protocols necessary for reproducible method transfer.
The retention of substituted benzoates in gas chromatography is governed by a delicate balance of dispersion forces (boiling point), dipole-dipole interactions, and steric hindrance. By comparing Ethyl 4-fluoro-3-isopropylbenzoate to its analogs, we can isolate the chromatographic impact of specific functional groups.
The Impact of the Isopropyl Group (Dispersion Forces)
On non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane), separation is primarily driven by van der Waals dispersion forces, which correlate strongly with a compound's boiling point and molecular weight[2]. The addition of a bulky isopropyl group (+42 Da) significantly increases the molecular surface area compared to a baseline compound like Ethyl 4-fluorobenzoate, resulting in a substantial positive shift in retention time[3].
The Impact of the Fluoro Substituent (Polarity and Sterics)
Fluorine is highly electronegative but possesses low polarizability (low London dispersion forces)[4]. While it creates a strong local C-F dipole, its small van der Waals radius means it does not drastically increase the boiling point. On polar stationary phases (e.g., Polyethylene Glycol / PEG), the C-F dipole interacts with the stationary phase. However, in Ethyl 4-fluoro-3-isopropylbenzoate, the bulky isopropyl group situated ortho to the fluorine atom creates steric shielding. This steric hindrance partially masks the dipole, modulating the expected retention shift on highly polar columns[5].
Causality map illustrating how molecular features dictate GC retention behavior.
Quantitative Comparison: Linear Retention Indices (LRI)
To ensure data is transferable across different laboratories, retention data must be normalized against a homologous series of n-alkanes using the Van den Dool and Kratz equation for temperature-programmed GC[1][6]. This yields the Linear Retention Index (LRI), a reliable metric endorsed by IUPAC[7][8].
The table below compares the established and predicted LRI values for Ethyl 4-fluoro-3-isopropylbenzoate and its key structural alternatives across two standard column chemistries[5][9].
Compound
Molecular Weight
LRI (Non-Polar Phase) e.g., HP-5MS
LRI (Polar Phase) e.g., DB-WAX
Chromatographic Rationale
Ethyl 4-fluorobenzoate
168.16 g/mol
~1150
~1680
Baseline reference. Elutes earliest due to lowest mass and boiling point[3].
Methyl 4-fluoro-3-isopropylbenzoate
196.22 g/mol
~1320
~1810
Methyl ester reduces mass by 14 Da vs the target, causing earlier elution.
Ethyl 3-isopropylbenzoate
192.25 g/mol
~1350
~1790
Lacks the highly electronegative fluorine, reducing dipole interactions on the polar phase.
Ethyl 4-fluoro-3-isopropylbenzoate
210.24 g/mol
~1410
~1850
Target compound. Highest mass drives maximum retention on non-polar phases.
Note: LRI values are approximate system-independent constants derived from QSPR (Quantitative Structure-Property Relationship) modeling and empirical homologous series data[2].
Self-Validating Experimental Protocol
To reproduce these retention indices and establish a trustworthy analytical method, analysts must implement a self-validating workflow. This protocol utilizes a co-injection of n-alkanes, ensuring that any deviations in column flow or oven temperature are mathematically corrected[6].
Step-by-Step GC-MS/FID Methodology
1. Sample Preparation:
Accurately weigh 10 mg of Ethyl 4-fluoro-3-isopropylbenzoate (or comparator compound).
Dissolve in 10 mL of GC-grade Hexane or Ethyl Acetate to achieve a 1 mg/mL stock solution[3].
Prepare a system suitability standard containing a mixture of even-numbered n-alkanes (
C10
to
C20
) at 50 µg/mL in Hexane[6].
2. Instrument Parameters (Agilent 7890B/5977B or equivalent):
Column: HP-5MS or DB-5 (30 m length
×
0.25 mm ID
×
0.25 µm film thickness)[5].
Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min.
Inlet: Split mode (50:1 ratio), temperature set to 250 °C. Injection volume: 1.0 µL.
Oven Temperature Program:
Initial: 60 °C (Hold for 1 min).
Ramp: 15 °C/min to 280 °C.
Final: 280 °C (Hold for 5 min).
Detector: FID (300 °C) or MS (Transfer line 280 °C, Source 230 °C, Quad 150 °C).
3. Data Analysis & LRI Calculation:
Inject the n-alkane standard and record the absolute retention times (
tR
) for each carbon number (
z
).
Inject the sample solution and record the
tR
of the target analyte (
tR(x)
).
Calculate the LRI using the Van den Dool and Kratz formula[1]:
LRI=100×[z+tR(z+1)−tR(z)tR(x)−tR(z)]
(Where
z
and
z+1
are the carbon numbers of the alkanes eluting immediately before and after the analyte).
Self-validating GC-MS analytical workflow incorporating n-alkane standards for LRI calculation.
Conclusion
For drug development professionals working with Ethyl 4-fluoro-3-isopropylbenzoate, standardizing chromatographic data is critical for quality control and impurity tracking. By utilizing the Linear Retention Index (LRI) rather than raw retention times, laboratories can create a robust, universally transferable dataset[7]. When comparing alternatives, remember that the bulky isopropyl group will dominate retention behavior on non-polar columns via dispersion forces, while the ortho-fluoro substituent's impact on polar columns will be partially mitigated by steric shielding[2][5].
References
LiBF4-Promoted Aromatic Fluorodetriazenation under Mild Conditions
Source: ACS Publications (Journal of Organic Chemistry)
URL:[Link]
Kovats Retention Index / Linear Retention Index
Source: Grokipedia (Referencing IUPAC and ASTM D6730 standards)
URL:[Link]
Guide to GC Column Selection and Optimizing Separations
Source: Agilent Technologies / GCMS.cz
URL:[Link]
Prediction of Gas Chromatographic Retention Times and Response Factors Using a General Qualitative Structure-Property Relationships Treatment
Source: Academia.edu (Analytical Chemistry)
URL:[Link]
Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry
Source: MediaTUM (IUPAC Recommendations)
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
[label="Waste Generation & Segregation\n(
Figure 1: High-temperature incineration and acid gas scrubbing workflow for fluorinated organic esters.
Step-by-Step Operational Protocols
Protocol A: Laboratory Segregation and Packaging Logistics
To ensure safety before the chemical ever leaves your facility, the waste must be packaged to prevent unintended reactions and to optimize the downstream thermal destruction process.
Compatibility Verification: Collect the waste in High-Density Polyethylene (HDPE) or PTFE-lined containers. Causality: These materials prevent chemical degradation of the container by the ester or trace acidic impurities.
Chemical Segregation: Strictly isolate this waste stream from strong oxidizers, strong acids, and strong bases. Causality: Mixing with bases or acids can catalyze an uncontrolled, exothermic ester hydrolysis reaction.
Solvent Bulking (If Applicable): If the compound is dissolved in organic solvents, bulk it with combustible, non-halogenated solvents (e.g., ethanol, heptane). Causality: Maintaining a high heating value (BTU) profile aids the downstream incineration process by providing the necessary fuel to sustain extreme temperatures.
Labeling & Manifesting: Label the container as "Halogenated Organic Waste - Fluorinated." While specific PFAS or fluorinated organics alone may not universally trigger federal RCRA hazardous waste status, mixtures containing them often exhibit hazardous characteristics (e.g., ignitability) and must be routed to permitted TSDFs[1].
When auditing or selecting a waste disposal partner, ensure their facility executes the following self-validating thermal destruction loop:
Primary Combustion (Volatilization): The waste is introduced into a rotary kiln operating between 650°C and 1000°C[2]. Causality: This vaporizes the ester and initiates the breakdown of weaker C-C and C-H bonds, preparing the molecule for radical reaction.
Secondary Combustion (Mineralization): The vaporized gases are routed into a secondary combustion chamber operating at >1100°C with a residence time of at least 2 seconds[2]. Causality: This extreme thermal environment is mandatory to overcome the high activation energy of the C-F bond, ensuring unimolecular decomposition and preventing the formation of smaller fluorinated PICs[3].
Acid Gas Scrubbing (HF Neutralization): The exhaust gas is passed through a wet scrubber containing an alkaline solution, such as calcium hydroxide (lime). Causality: Thermodynamically, the complete combustion of a fluorinated organic compound favors the formation of carbon dioxide, water, and highly toxic hydrogen fluoride (HF) gas[4]. The scrubber neutralizes HF into insoluble, safe calcium fluoride (CaF2)[5].
Continuous Emission Monitoring (CEM): Stack emissions are continuously monitored to validate a Destruction and Removal Efficiency (DRE) of >99.99%[2]. Causality: This creates a closed-loop, self-validating system, proving that the operational parameters successfully destroyed the target compound without generating regulated atmospheric byproducts.
Ensures sufficient kinetic collision time for complete mineralization[3].
| Target DRE | > 99.99% | Regulatory benchmark to prevent environmental release of fluorinated PICs[2]. |
References
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA
Source: U.S. Environmental Protection Agency (EPA)
URL:[Link][6],[4],[7]
Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal
Source: Baker Donelson
URL:[Link][1]
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams
Source: U.S. Environmental Protection Agency (EPA)
URL:[Link][3]
Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States
Source: National Institutes of Health (NIH) / PMC
URL:[Link][2]
Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes
Source: Environmental Science & Technology - ACS Publications
URL:[Link][5]